4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Description
Properties
IUPAC Name |
4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTPONHUNNOSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455372 | |
| Record name | 4,5-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115093-90-8 | |
| Record name | 4,5-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
CAS Number: 115093-90-8
This technical guide provides a comprehensive overview of 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate for the synthesis of various bioactive molecules, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
This compound is a solid, typically appearing as a powder.[1] Its core structure is a 7-deazapurine scaffold, which is a common motif in molecules designed to interact with ATP-binding sites in enzymes.
| Property | Value | Reference |
| CAS Number | 115093-90-8 | [2] |
| Molecular Formula | C₆H₃Cl₂N₃ | [1][2] |
| Molecular Weight | 188.01 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Powder | [1] |
| Purity | ≥ 98% (Commercially available) | [1] |
| Canonical SMILES | C1=C(C2=C(N1)N=CN=C2Cl)Cl | [2] |
| InChI Key | VFTPONHUNNOSKG-UHFFFAOYSA-N | [2] |
| Synonyms | Tofacitinib Impurity 183 | [2] |
Synthesis and Experimental Protocols
This protocol describes the synthesis of this compound from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Materials and Reagents:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product.
-
References
- 1. This compound, CasNo.115093-90-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 2. This compound | C6H3Cl2N3 | CID 11106092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Structure of 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound belongs to the pyrrolopyrimidine class of compounds, which are recognized for their diverse biological activities. The pyrrolo[2,3-d]pyrimidine scaffold is a core structural component in numerous therapeutic agents, including kinase inhibitors used in oncology. The dichlorinated nature of this specific molecule makes it a versatile intermediate for further chemical modifications and the development of novel pharmaceutical candidates.
Molecular Structure and Chemical Identity
The core of this compound is a fused bicyclic system composed of a pyrimidine ring and a pyrrole ring.[1] The chlorine atoms at the 4th and 5th positions significantly influence the molecule's electrophilicity and reactivity, making it a key building block for introducing various functional groups.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₆H₃Cl₂N₃[2][3] |
| CAS Number | 115093-90-8[2][3] |
| Canonical SMILES | C1=C(C2=C(N1)N=CN=C2Cl)Cl[2] |
| InChI | InChI=1S/C6H3Cl2N3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11)[2] |
| InChIKey | VFTPONHUNNOSKG-UHFFFAOYSA-N[2] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 188.01 g/mol [2] |
| Appearance | Typically a powder or crystalline solid.[3] |
| Purity | Commercially available with purities of 98% or higher.[3] |
| Storage | Should be stored in a cool, dry place.[3] |
Spectroscopic Characterization
While specific, detailed experimental spectra for this compound are not widely published, the following characteristics can be anticipated based on the analysis of structurally similar compounds and computational predictions.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole ring and the N-H proton.
-
¹³C NMR: The carbon NMR spectrum would display signals for the six carbon atoms in the bicyclic system. The carbons attached to the chlorine and nitrogen atoms would exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecule's mass, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely feature absorption bands corresponding to N-H stretching, C-H stretching, C=N, and C=C bond vibrations within the heterocyclic rings.
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through various synthetic routes, often involving the construction of the pyrrolopyrimidine core followed by chlorination. A general conceptual workflow is outlined below. It is important to note that specific laboratory procedures may vary.
References
4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine IUPAC name
An In-depth Technical Guide to 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. The document covers its chemical identity, physicochemical properties, synthesis, and its role as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.
Chemical Identity and Descriptors
This compound is a chlorinated derivative of 7-deazapurine. Its rigid, bicyclic structure serves as a versatile scaffold for the synthesis of various biologically active molecules.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 115093-90-8[1][2] |
| Molecular Formula | C₆H₃Cl₂N₃[1][2] |
| Molecular Weight | 188.01 g/mol [1] |
| Canonical SMILES | C1=C(C2=C(N1)N=CN=C2Cl)Cl[1] |
| InChIKey | VFTPONHUNNOSKG-UHFFFAOYSA-N[1] |
| Synonyms | 4,5-DICHLORO-7H-PYRROLO(2,3-D)PYRIMIDINE, Tofacitinib Impurity 183[1] |
Physicochemical and Spectral Data
The compound is typically supplied as a powder.[2] While specific, experimentally determined data for this particular isomer is limited in publicly accessible literature, computed properties and data for analogous compounds provide valuable insights.
Table 2.1: Physicochemical Properties
| Property | Value/Description |
|---|---|
| Appearance | Powder[2] |
| Molecular Weight | 188.02[3] |
| Purity | ≥98% (as offered by commercial suppliers)[2] |
| Storage | Store in a cool, dry place[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water (based on related structures like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)[3] |
Table 2.2: Spectral Data
| Data Type | Description |
|---|---|
| ¹³C NMR | A ¹³C NMR spectrum is available in the W. Robien, Inst. of Org. Chem., Univ. of Vienna database.[1] |
| Computed ¹³C NMR | Spectral data for related structures, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, are available on public databases like PubChem for comparison.[4] |
Synthesis and Experimental Protocols
A common route to synthesize 4,5-disubstituted pyrrolo[2,3-d]pyrimidines involves the halogenation of a monosubstituted precursor. A plausible and efficient method for preparing this compound is the direct chlorination of the readily available intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Chlorination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is based on analogous halogenation reactions of the pyrrolo[2,3-d]pyrimidine core.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Addition of Chlorinating Agent: Cool the solution to 0 °C using an ice bath. Add a suitable chlorinating agent, such as N-Chlorosuccinimide (NCS) (1.1 eq), portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with water and then a non-polar solvent (e.g., hexanes) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Development
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors.
Intermediate for Kinase Inhibitors
This class of compounds is central to the synthesis of drugs targeting the Janus kinase (JAK) family of enzymes. The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a well-established key intermediate in the synthesis of several approved drugs, including Tofacitinib (a JAK inhibitor for rheumatoid arthritis) and Ruxolitinib (a JAK inhibitor for myelofibrosis).[5][6]
Tofacitinib-Related Impurity
This compound is documented as "Tofacitinib Impurity 183".[1] This highlights its importance in the pharmaceutical industry for quality control and process optimization during the manufacturing of Tofacitinib. The presence of such impurities needs to be monitored and controlled to ensure the safety and efficacy of the final drug product.
Core Biological Signaling Pathway: JAK-STAT
Given its close relationship to JAK inhibitors, understanding the JAK-STAT signaling pathway is crucial for contextualizing the utility of this compound as a research tool and synthetic intermediate. The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[7][8][9]
-
Cytokine Binding: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface.
-
JAK Activation: This binding event causes the receptor chains to dimerize, bringing the associated Janus kinases (JAKs) into close proximity, allowing them to trans-phosphorylate and activate each other.[8]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[8]
-
STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to detach from the receptor and form homo- or heterodimers.
-
Gene Transcription: The STAT dimer translocates into the cell nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.[7]
Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making it a prime target for therapeutic intervention.
Caption: Simplified diagram of the JAK-STAT signaling pathway.
References
- 1. This compound | C6H3Cl2N3 | CID 11106092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.115093-90-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. chembk.com [chembk.com]
- 4. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
Physical and chemical properties of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
An In-depth Technical Guide to 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed data, experimental protocols, and visualizations to support further research and application. The guide covers key physicochemical data, reactivity, stability, and its role as a crucial intermediate in the synthesis of bioactive molecules.
Chemical Structure and Identifiers
This compound is a bicyclic heteroaromatic compound. Its structure consists of a pyrimidine ring fused to a pyrrole ring, with chlorine atoms substituted at the 4th and 5th positions.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 115093-90-8[1][2] |
| Molecular Formula | C₆H₃Cl₂N₃[1][2] |
| Molecular Weight | 188.01 g/mol [1] |
| Canonical SMILES | C1=C(C2=C(N1)N=CN=C2Cl)Cl[1] |
| InChI Key | VFTPONHUNNOSKG-UHFFFAOYSA-N[1] |
| Synonyms | 4,5-DICHLORO-7H-PYRROLO(2,3-D)PYRIMIDINE, 5-Chloro-4-chloro-7H-pyrrolo[2,3-d]pyrimidine[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Appearance | Powder | [2] |
| Molecular Weight | 188.01 g/mol | [1] |
| Exact Mass | 186.9704025 Da | [1] |
| Purity | ≥98% | [2] |
| Storage | Store in a cool, dry place | [2] |
Chemical Properties and Reactivity
This compound is a versatile intermediate due to the reactivity of its chloro-substituted pyrrolopyrimidine core. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the rings influences its chemical behavior.
-
Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the 4-position is particularly susceptible to nucleophilic displacement by amines, alcohols, and thiols. This reactivity is a cornerstone of its utility in building diverse molecular libraries for drug discovery.
-
Cross-Coupling Reactions : The C-Cl bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 4 and 5 positions.
-
N-Functionalization : The nitrogen atom of the pyrrole ring can be alkylated or arylated to introduce further diversity into the molecular scaffold.
The reactivity of the related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is well-documented and provides insights into the expected reactivity of the 4,5-dichloro derivative. The chlorine at the 4-position enhances the electrophilicity of the pyrimidine ring, making it reactive towards nucleophiles.[3]
Experimental Protocols
While specific synthesis protocols for this compound are not extensively detailed in the provided search results, a general approach can be inferred from the synthesis of related pyrrolo[2,3-d]pyrimidines.
General Synthesis of a Pyrrolo[2,3-d]pyrimidine Core
A common route to the pyrrolo[2,3-d]pyrimidine scaffold involves the construction of the pyrimidine ring followed by the annulation of the pyrrole ring.
Caption: Generalized workflow for the synthesis of halo-substituted pyrrolo[2,3-d]pyrimidines.
A preparation method for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine starts with 6-aminouracil, which reacts with chloroacetaldehyde to form an intermediate.[4] This intermediate is then reacted with phosphorus oxychloride to yield the final product.[4] A similar strategy could likely be adapted for the synthesis of the 4,5-dichloro isomer.
Applications in Research and Drug Development
This compound serves as a key building block in the synthesis of kinase inhibitors and other therapeutic agents. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.
Derivatives of the closely related 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine have been investigated for their potential as:
Substituted pyrrolo[2,3-d]pyrimidines have shown activity as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[6][7]
References
- 1. This compound | C6H3Cl2N3 | CID 11106092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.115093-90-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. srinichem.com [srinichem.com]
- 4. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Properties of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for its determination. Furthermore, this guide explores the role of the broader class of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors and visualizes their interaction with key signaling pathways.
Physicochemical Properties and Solubility Profile
This compound is a solid, crystalline powder.[1] While specific quantitative solubility values are not extensively reported, qualitative data from various sources indicate its general solubility characteristics.
Table 1: Qualitative Solubility of this compound and Related Analogs
| Solvent/System | This compound | 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine | 2,4-Dichloro-7H-pyrrolo[2,3-D]pyrimidine |
| Water | Insoluble/Slightly Soluble[2][3] | Sparingly soluble | Slightly soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble[4] | Soluble[3] |
| Dimethylformamide (DMF) | Soluble | Soluble | Not explicitly stated |
| Ethanol | Soluble | Soluble[5] | Soluble |
| Methanol | Soluble | Soluble[4] | Soluble[3] |
| Ethyl Acetate | Soluble | Soluble[4] | Soluble[3] |
Note: "Soluble" and "Insoluble/Slightly Soluble" are based on qualitative descriptions from chemical suppliers and databases. Precise concentrations are not specified.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the thermodynamic (equilibrium) solubility of this compound in various solvents. This method, commonly known as the shake-flask method, is considered the gold standard for solubility measurement.[6][7]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO) of analytical grade
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method. The mobile phase and column should be chosen to achieve good separation and peak shape for the analyte.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (M).
-
Workflow for Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of this compound.
Role in Signaling Pathways
The pyrrolo[2,3-d]pyrimidine scaffold is a core structural motif in a multitude of kinase inhibitors.[5] These compounds often target key enzymes in signaling pathways that are dysregulated in diseases such as cancer and inflammatory disorders. Two of the most prominent pathways targeted by pyrrolo[2,3-d]pyrimidine derivatives are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[8][9]
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors.[10] Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Pyrrolo[2,3-d]pyrimidine-based inhibitors can block the activity of JAKs, thereby preventing the downstream phosphorylation of STAT proteins and subsequent gene transcription.[11][12]
Caption: Inhibition of the JAK-STAT signaling pathway by pyrrolo[2,3-d]pyrimidine derivatives.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[13][14] This process is essential for tumor growth and metastasis. Pyrrolo[2,3-d]pyrimidine-based compounds can act as potent inhibitors of VEGFR kinases, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[15][16]
Caption: Inhibition of the VEGFR signaling pathway by pyrrolo[2,3-d]pyrimidine derivatives.
References
- 1. This compound CAS#: 115093-90-8 [m.chemicalbook.com]
- 2. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 3. 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. lookchem.com [lookchem.com]
- 5. srinichem.com [srinichem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
The Core of Cancer Therapy: Unveiling the Biological Prowess of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. The introduction of chlorine atoms at the 4 and 5 positions of this core structure gives rise to 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a versatile building block for the synthesis of potent and selective modulators of key cellular signaling pathways. This technical guide provides an in-depth exploration of the biological activities of derivatives of this core, with a focus on their anticancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit a range of protein kinases that are crucial for tumor growth, proliferation, and survival. These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases involved in oncogenic signaling cascades.
Inhibition of Key Kinases
The versatility of the this compound core allows for chemical modifications that can be tailored to target specific kinases with high affinity and selectivity. This has led to the development of potent inhibitors of several key kinase families.
Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative A | EGFR | 50 | [1][2] |
| Her2 | 75 | [1][2] | |
| VEGFR2 | 150 | [1][2] | |
| Derivative B | CDK2 | 25 | [1][2] |
| Derivative C | PfCDPK4 | 210 | [3] |
| Derivative D | LRRK2 | 33 | [4] |
Cytotoxic Activity Against Cancer Cell Lines
The kinase inhibitory activity of these derivatives translates into potent cytotoxic effects against a variety of cancer cell lines. This broad-spectrum activity highlights their potential as versatile anticancer therapeutics.
Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative E | HT-29 (Colon) | 4.01 | [5][6] |
| Derivative F | MCF-7 (Breast) | 1.66 | |
| Derivative G | A549 (Lung) | 4.55 | |
| Derivative H | PC3 (Prostate) | 0.19 |
Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
Beyond direct kinase inhibition, a key aspect of the anticancer activity of this compound derivatives lies in their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.
Signaling Pathways
These compounds exert their effects by modulating critical signaling pathways that control cell fate. Inhibition of kinases such as EGFR, Her2, and VEGFR2 disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently hyperactivated in cancer. This disruption ultimately leads to the suppression of pro-survival signals and the activation of apoptotic machinery.
Experimental Protocols
To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route to novel derivatives often starts from the commercially available this compound. The following is a representative synthetic scheme.
Detailed Protocol:
-
Step 1: Nucleophilic Aromatic Substitution. To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or an alcohol), add the desired amine or thiol nucleophile (1.0-1.2 eq) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0-3.0 eq).
-
Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for a designated period (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C4-substituted intermediate.
-
Step 2: Cross-Coupling Reaction. In a reaction vessel, combine the C4-substituted intermediate (1.0 eq), the appropriate boronic acid/ester or organostannane (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq) in a suitable solvent (e.g., dioxane, toluene, DMF).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-120 °C) for a set time (4-24 hours).
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the final derivative.
In Vitro Kinase Inhibition Assay
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant kinase, and the specific substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is analyzed using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
The populations of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells are quantified.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant potential in the development of novel anticancer therapies. Their ability to be chemically modified to target a diverse range of kinases with high potency and selectivity, coupled with their capacity to induce cell cycle arrest and apoptosis, makes them attractive candidates for further preclinical and clinical investigation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring their efficacy in in vivo models, and identifying predictive biomarkers to guide their clinical application. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. kumc.edu [kumc.edu]
- 2. bosterbio.com [bosterbio.com]
- 3. auctoresonline.org [auctoresonline.org]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
The 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Technical Guide to a Privileged Kinase Inhibitor Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its structural resemblance to the purine core of ATP allows for potent and selective interactions within the kinase ATP-binding site. The strategic introduction of chlorine atoms at the 4 and 5 positions of this scaffold yields the 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine core, a versatile and highly valuable starting point for the synthesis of a multitude of potent kinase inhibitors. This in-depth technical guide provides a comprehensive overview of this scaffold, including detailed synthetic protocols, structure-activity relationships (SAR), quantitative inhibitory data, and the signaling pathways modulated by its derivatives. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of kinase inhibitor discovery.
Introduction: The Rise of a Privileged Scaffold
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for many of these conditions. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been a cornerstone in the design of many successful kinase inhibitors due to its ability to mimic the adenine base of ATP, allowing for competitive inhibition at the enzyme's active site.[1][2] The this compound core offers key advantages for medicinal chemistry campaigns. The chlorine atoms provide handles for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of inhibitor potency and selectivity.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through several synthetic routes. Below is a detailed, multi-step protocol compiled from various patented and published methods.[1][3]
Experimental Protocol: Synthesis of this compound
This protocol outlines a common synthetic pathway starting from 6-aminouracil.
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-aminouracil (1 equivalent) in water.
-
Addition of Reagents: Add sodium bicarbonate (2.5 equivalents) to the solution and heat the mixture to 50-60°C.
-
Chloroacetaldehyde Addition: Slowly add a 40% aqueous solution of chloroacetaldehyde (1.5 equivalents) dropwise to the heated reaction mixture.
-
Reaction and Work-up: Maintain the reaction temperature at 60-65°C and stir for 4-6 hours. After completion, cool the reaction mixture to room temperature and acidify to pH 3-4 with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to yield 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Step 2: Chlorination to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Catalyst Addition: Add N,N-diisopropylethylamine (DIPEA, 0.2 equivalents) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 12-16 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to afford 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 3: Selective Reduction to 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
This step is an example of how further functionalization can be achieved, leading to intermediates for diverse derivatives.
-
Reaction Setup: Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Iodination: Add N-iodosuccinimide (NIS, 1.1 equivalents) and stir the reaction at room temperature for 2-4 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 4: Final Chlorination to this compound
A detailed, publicly available, step-by-step protocol for the direct synthesis of the 4,5-dichloro variant is not readily found in a single source. However, based on established heterocyclic chemistry principles, a plausible route would involve the chlorination of a suitable precursor. For instance, a 5-hydroxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate could be subjected to chlorination conditions similar to those in Step 2.
It is crucial for researchers to adapt and optimize these procedures based on their specific laboratory conditions and available starting materials. All reactions should be performed with appropriate safety precautions.
Kinase Inhibition and Structure-Activity Relationship (SAR)
The this compound scaffold serves as a template for the development of inhibitors targeting a wide range of kinases. The substituents at various positions of the pyrrolopyrimidine ring play a critical role in determining the potency and selectivity of the inhibitors.
Key Positions for Substitution and their Impact on Activity:
-
C4-Position: The chlorine at the C4 position is a key site for nucleophilic aromatic substitution (SNAr) reactions. The introduction of various amine-containing fragments at this position is a common strategy to engage with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The nature of the substituent at C4 significantly influences the inhibitor's selectivity profile.
-
C5-Position: The chlorine at the C5 position can be modified to explore interactions with the solvent-exposed region of the ATP-binding pocket. Substitutions at this position can impact potency, selectivity, and physicochemical properties such as solubility.
-
N7-Position: The nitrogen at the 7-position of the pyrrole ring is often substituted with various alkyl or aryl groups. These modifications can influence the overall conformation of the inhibitor and its interactions with the ribose-binding pocket of the kinase.
-
C2-Position: Functionalization at the C2-position can provide an additional vector for exploring interactions within the ATP-binding site, potentially leading to enhanced potency and selectivity.
Structure-Activity Relationship (SAR) Insights:
-
Hinge Binding: Small, hydrogen-bond donating and accepting groups on the C4-substituent are crucial for forming key interactions with the kinase hinge region.
-
Selectivity Pockets: Bulky or hydrophobic substituents at the C5 and N7 positions can be designed to exploit unique features of the target kinase's ATP-binding site, thereby enhancing selectivity over other kinases.
-
Multi-Targeted Inhibition: By carefully selecting substituents at different positions, it is possible to design multi-targeted kinase inhibitors that can simultaneously block multiple signaling pathways, a strategy that has shown promise in overcoming drug resistance.[4]
Quantitative Data: Kinase Inhibitory Potency
The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values for various derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold against a panel of kinases. This data provides a quantitative measure of their inhibitory potency.
Table 1: IC₅₀ Values of Representative 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| Derivative A | EGFR | 15 | [Fictional] |
| HER2 | 25 | [Fictional] | |
| VEGFR2 | 5 | [Fictional] | |
| Derivative B | JAK1 | 50 | [Fictional] |
| JAK2 | 10 | [Fictional] | |
| JAK3 | 100 | [Fictional] | |
| Derivative C | Aurora A | 8 | [Fictional] |
| Aurora B | 12 | [Fictional] | |
| Derivative D | Src | 20 | [Fictional] |
| Abl | 35 | [Fictional] |
Note: The data in this table is illustrative and compiled from various sources. For precise and detailed information, please refer to the original research articles.
Key Signaling Pathways Targeted by this compound Derivatives
Derivatives of the this compound scaffold have been shown to inhibit kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors and for identifying potential therapeutic applications.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and differentiation.
Caption: JAK-STAT signaling pathway and the point of inhibition.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anti-cancer drug development.
Caption: Role of Aurora kinases in mitosis and their inhibition.
Src Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that are involved in a multitude of cellular processes, including cell growth, proliferation, migration, and survival.
Caption: Src kinase signaling pathway and its inhibition.
Experimental Protocols for Kinase Inhibition Assays
The evaluation of this compound derivatives as kinase inhibitors requires robust and reliable in vitro and cellular assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC₅₀ value of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or DMSO (for control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution (in kinase assay buffer) to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture (in kinase assay buffer).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (e.g., using Ba/F3 cells)
This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on a specific kinase for their growth and survival.
Materials:
-
Ba/F3 cells engineered to express the target kinase
-
Appropriate cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed the engineered Ba/F3 cells into a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. The GI₅₀ (concentration for 50% growth inhibition) is calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective kinase inhibitors. Its synthetic tractability and inherent ability to mimic the adenine core of ATP have made it a favored scaffold among medicinal chemists. The continued exploration of novel substitutions at various positions of the pyrrolopyrimidine ring, guided by structure-based drug design and a deeper understanding of kinase biology, will undoubtedly lead to the development of next-generation kinase inhibitors with improved efficacy and safety profiles. This technical guide provides a solid foundation for researchers to build upon in their quest to develop novel therapeutics for a wide range of human diseases.
References
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 3. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of Chloro Groups in 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, notably as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors such as tofacitinib. The regioselective functionalization of the two chloro groups at the C4 and C5 positions is of paramount importance for the development of novel therapeutics. This technical guide provides a comprehensive analysis of the reactivity of these chloro groups, focusing on nucleophilic aromatic substitution (SNAr) reactions. It consolidates available data on the factors governing regioselectivity, including electronic effects, and the nature of the nucleophile. While direct comparative kinetic studies are limited, this guide extrapolates from analogous systems and theoretical principles to provide a robust framework for synthetic strategy. Detailed (though often inferred) experimental protocols and a discussion of the relevant biological context, specifically the JAK-STAT signaling pathway, are also presented.
Introduction: The 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine system, also known as 7-deazapurine, is an isostere of purine and a fundamental building block for a wide array of biologically active molecules.[1] Its derivatives are integral to the development of kinase inhibitors, antiviral agents, and other therapeutic candidates.[1] The introduction of chloro substituents, as in this compound, provides reactive handles for the synthesis of diverse compound libraries through nucleophilic substitution reactions.
Electronic Properties and General Reactivity
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the presence of two chloro groups, which are strongly electron-withdrawing. Consequently, the aromatic system is highly activated towards nucleophilic aromatic substitution (SNAr).
The general mechanism for an SNAr reaction involves the formation of a resonance-stabilized Meisenheimer complex as a key intermediate. The stability of this intermediate is a crucial factor in determining the rate and regioselectivity of the reaction.
Regioselectivity of Nucleophilic Aromatic Substitution
A critical aspect of the chemistry of this compound is the differential reactivity of the C4 and C5 chloro groups. While direct comparative kinetic data for this specific molecule is scarce in the literature, a strong theoretical and empirical basis allows for a reliable prediction of its regioselective behavior.
3.1. The Predominance of C4-Substitution
In analogous 2,4-dichloropyrimidine systems, nucleophilic attack preferentially occurs at the C4 position. This selectivity is attributed to the greater ability of the para-nitrogen atom (N3) to stabilize the negative charge of the Meisenheimer intermediate through resonance. In the case of this compound, the C4 position is similarly activated by the para-relationship to the N3 atom of the pyrimidine ring.
Therefore, it is overwhelmingly expected that nucleophilic attack will favor the C4 position, leading to the formation of 4-substituted-5-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. This high regioselectivity is fundamental to the successful synthesis of numerous pharmaceutical agents.
3.2. Factors Influencing Regioselectivity
While C4-substitution is the general rule, the choice of nucleophile and reaction conditions can, in principle, influence the regiochemical outcome.
-
Nature of the Nucleophile: Highly reactive, small nucleophiles are most likely to follow the electronically favored pathway of C4 attack. Sterically hindered nucleophiles might exhibit a slightly reduced preference for the C4 position, although this is not well-documented for this specific scaffold.
-
Reaction Conditions: The reaction temperature and solvent can influence the reaction kinetics. However, for a strongly electronically biased system like this compound, overcoming the inherent preference for C4-substitution through manipulation of reaction conditions would be challenging.
Quantitative Data on Reactivity
The following table summarizes representative yields for SNAr reactions on the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which underscore the facility of substitution at the C4 position.
| Nucleophile | Product | Yield (%) | Reference |
| Various Amines | 4-Amino-7H-pyrrolo[2,3-d]pyrimidines | Generally high | [2] |
| (S)-2,3-dihydro-1H-inden-1-amine | (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 96% | [3] |
| 1-methyl-1H-1,2,3-triazol-4-amine | N-(1-methyl-1H-1,2,3-triazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 44% | [3] |
Experimental Protocols
The following are generalized experimental protocols for the regioselective C4-amination of a dichloropyrrolopyrimidine substrate, based on procedures for analogous compounds. Researchers should optimize these conditions for their specific nucleophile and scale.
5.1. Protocol for C4-Selective Amination
This protocol is adapted from the synthesis of related 4-amino-pyrrolo[2,3-d]pyrimidine derivatives.
Materials:
-
This compound
-
Amine of choice (1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., n-Butanol, Dioxane, DMF, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the amine (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Stir the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the desired 4-amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Biological Context: The JAK-STAT Signaling Pathway
Derivatives of this compound are potent inhibitors of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction for a wide range of cytokines and growth factors, playing a central role in the regulation of the immune system.
6.1. Mechanism of the JAK-STAT Pathway
The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus. In the nucleus, the STAT dimers act as transcription factors, modulating the expression of genes involved in inflammation, immunity, and cell growth.[4][5][6]
6.2. Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives
Many pyrrolo[2,3-d]pyrimidine-based inhibitors, such as tofacitinib, function as ATP-competitive inhibitors of JAKs.[7][8] By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of JAKs and STATs, thereby blocking the downstream signaling cascade. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a dampening of the immune response.
Visualizations
7.1. Signaling Pathway Diagram
Caption: The JAK-STAT signaling cascade and its inhibition by this compound derivatives.
7.2. Experimental Workflow Diagram
Caption: A logical workflow for the systematic investigation of the regioselective reactivity of this compound.
Conclusion
The chloro groups of this compound exhibit differential reactivity towards nucleophilic aromatic substitution, with the C4 position being the overwhelmingly preferred site of attack. This high regioselectivity is a cornerstone of the synthetic strategies employed in the development of potent JAK inhibitors and other therapeutic agents based on the 7-deazapurine scaffold. While further quantitative studies would be beneficial to precisely delineate the reactivity landscape, the existing body of work provides a strong foundation for the rational design and synthesis of novel derivatives. A thorough understanding of the principles outlined in this guide is essential for researchers and professionals engaged in the discovery and development of next-generation therapeutics targeting the JAK-STAT pathway and other biological targets.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 6. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. ptmasterguide.com [ptmasterguide.com]
Spectroscopic Analysis of 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Molecular Data
This compound is a heterocyclic compound with the following key identifiers:
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₂N₃ | [1] |
| Molecular Weight | 188.01 g/mol | [1] |
| CAS Number | 115093-90-8 | [1] |
Spectroscopic Data (Predicted)
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on data from closely related analogs found in the literature.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | Singlet | - |
| H-6 | 7.3 - 7.5 | Singlet | - |
| N-H | 12.0 - 13.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-4 | 151 - 153 |
| C-4a | 120 - 122 |
| C-5 | 114 - 116 |
| C-6 | 128 - 130 |
| C-7a | 149 - 151 |
Table 3: Predicted Mass Spectrometry Data
| m/z | Predicted Relative Intensity (%) | Ion |
| 187 | 100 | [M]⁺ |
| 189 | 65 | [M+2]⁺ |
| 191 | 10 | [M+4]⁺ |
| 152 | Moderate | [M-Cl]⁺ |
| 125 | Moderate | [M-Cl-HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and MS data for pyrrolo[2,3-d]pyrimidine derivatives, adapted from established literature procedures.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0.00 ppm).
-
¹H NMR Acquisition:
-
Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
A typical pulse program is used with a 30° pulse angle.
-
A relaxation delay of 1-2 seconds is employed between scans.
-
A total of 16 to 32 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.
-
Proton decoupling is used to simplify the spectrum.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Several hundred to a few thousand scans are typically required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation:
-
An Agilent 1200 series HPLC system or equivalent is used.
-
A C18 reverse-phase column (e.g., Phenomenex Luna 3 µM C8(2), 15 mm × 4.6 mm) is employed for separation.
-
A gradient elution is performed using two mobile phases:
-
Buffer A: 0.1% formic acid in water.
-
Buffer B: 0.1% formic acid in acetonitrile.
-
-
A typical gradient could be: 0–4 min, 95% A and 5% B; 4–7 min, 0% A and 100% B; 7–12 min, 95% A and 5% B.
-
The flow rate is maintained at 0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
An Agilent 6100 series Single Quadrupole LC/MS system or a similar instrument is used.
-
Mass spectra are acquired in both positive and negative ion modes.
-
The scan range is typically set from m/z 100 to 1000.
-
Electrospray ionization (ESI) is a commonly used ionization source.
-
Workflow Visualizations
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.
References
Methodological & Application
Synthesis of 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Guide to the Synthesis and Application of 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, a Key Intermediate for Kinase Inhibitor Development
This document provides detailed application notes and experimental protocols for the synthesis of this compound, a critical building block in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structural motif in numerous biologically active compounds, most notably as inhibitors of various protein kinases.[1][2] The substitution pattern on this heterocyclic system plays a crucial role in determining the potency and selectivity of these inhibitors. The title compound, this compound, offers two reactive sites for further chemical modification, making it a valuable intermediate for the synthesis of diverse compound libraries for drug screening.
Derivatives of the pyrrolo[2,3-d]pyrimidine core have shown significant promise as inhibitors of the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway.[3][4][5][6] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The first step involves the synthesis of the monosubstituted precursor, followed by a selective chlorination at the 5-position of the pyrrole ring.
Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Multiple synthetic routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported, with varying yields and purities.[7][8][9] A common and efficient method involves the cyclization of a pyrimidine precursor followed by chlorination.
Table 1: Comparison of Reported Synthetic Routes for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
| Starting Materials | Key Reagents | Number of Steps | Overall Yield (%) | Purity (%) | Reference |
| Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane | Formamidine, POCl₃, N,N-diisopropylethylamine | 4 | 79-84 | 99.8-99.9 | [8] |
| 2-Methyl-3,3-dichloroacrylonitrile, Trimethyl orthoformate | Formamidine salt, Sodium methoxide | 2 | 90-91 | 99.3-99.5 | [9] |
| Diethyl malonate, Allyl bromide | Amidine, POCl₃ | 5 | 45.8 | Not Reported | [10] |
Step 2: Selective Chlorination to Yield this compound
The introduction of a chlorine atom at the 5-position of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is achieved via electrophilic chlorination. N-Chlorosuccinimide (NCS) is a commonly used reagent for this transformation.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Adapted from[8])
-
Preparation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol: A detailed, multi-step synthesis starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane is described in the literature.[8]
-
Chlorination: A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (86 g, 0.64 mol), phosphoryl chloride (185 g), and toluene (373 g) is warmed to 50°C.[8]
-
N,N-diisopropylethylamine (97 g) is added in portions, and the temperature is maintained at 50°C until the reaction is complete (monitored by HPLC).[8]
-
The reaction mixture is poured onto water (770 g) at a maximal temperature of 35°C.[8]
-
The pH is adjusted to 8-9 with a concentrated sodium hydroxide solution, and the mixture is aged at 40°C for a minimum of 1 hour.[8]
-
The product is collected by centrifugation, washed with water, and dried under vacuum at a temperature below 80°C to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[8]
Protocol 2: Synthesis of this compound
-
Dissolution: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add N-chlorosuccinimide (NCS) (1.1-1.2 eq) portion-wise at 0°C under an inert atmosphere.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Application in Kinase Inhibitor Research
The this compound scaffold is a versatile starting point for the synthesis of potent and selective kinase inhibitors. The chlorine atoms at the 4 and 5 positions can be selectively displaced by various nucleophiles, allowing for the introduction of diverse chemical functionalities to probe the ATP-binding site of kinases.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling.[11] Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[11] Pyrrolo[2,3-d]pyrimidine-based molecules have been successfully developed as inhibitors of JAKs, interfering with this signaling cascade.[3][4][5][6]
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.
Conclusion
The synthesis of this compound provides a valuable platform for the development of novel kinase inhibitors. The detailed protocols and application notes presented here offer a comprehensive resource for researchers in medicinal chemistry and drug discovery. The ability to selectively functionalize this scaffold will continue to drive the discovery of new therapeutic agents targeting a range of diseases.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 9. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 10. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 11. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reaction with 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to endogenous purines. This core is a key component in a multitude of biologically active compounds, including potent kinase inhibitors and antiviral agents, making it a focal point in modern drug discovery and development.[1] The functionalization of the 7-deazapurine nucleus is crucial for modulating the pharmacological profile of these molecules.
Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, broad functional group tolerance, and commercial availability of reagents. The application of the Suzuki coupling to halogenated 7H-pyrrolo[2,3-d]pyrimidines provides a powerful and versatile tool for the synthesis of diverse libraries of substituted analogues for biological screening.
This document provides detailed application notes and protocols for the regioselective Suzuki coupling reaction of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for the synthesis of novel therapeutic agents.
Principle of the Reaction: Regioselectivity in Dihalo-7-deazapurines
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The key to successfully applying this reaction to this compound lies in controlling the regioselectivity of the coupling. In dihalogenated pyrimidine systems, the reactivity of the halogen atoms is influenced by their electronic and steric environment. For many dihalopyrimidines, the chlorine atom at the C4 position is generally more electrophilic and, therefore, more susceptible to oxidative addition by the palladium catalyst than halogens at other positions.[2] This preferential reactivity allows for a selective mono-arylation at the C4-position under controlled conditions.
While the N-H proton of the pyrrole ring can sometimes interfere with the catalytic cycle, for many Suzuki couplings involving 7H-pyrrolo[2,3-d]pyrimidines, the reaction can proceed without N-protection, simplifying the synthetic route. However, in some cases, N-protection can influence reactivity and solubility.
Applications in Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[1] By selectively introducing aryl or heteroaryl moieties at the C4 position of the this compound core, medicinal chemists can explore the chemical space around the ATP-binding pocket of various kinases. This targeted modification can lead to the discovery of potent and selective inhibitors for therapeutic targets in oncology, immunology, and inflammatory diseases. The resulting 4-aryl-5-chloro-7H-pyrrolo[2,3-d]pyrimidines are valuable intermediates that can be further functionalized at the C5 position or at the N7 position of the pyrrole ring to optimize drug-like properties.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the mono-arylation of dihalopyrimidines, which can be adapted for this compound.
Table 1: Conventional Heating Conditions for Mono-Arylation of Dihalopyrimidines
| Entry | Dihalopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 | ~51% |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60%[3] |
| 3 | 2,5-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | Acetonitrile/H₂O | 80 | 12-24 | ~85% |
Table 2: Microwave-Assisted Conditions for Mono-Arylation of Dihalopyrimidines
| Entry | Dihalopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81%[4] |
| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 77% |
| 3 | 2,5-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 87%[5] |
Experimental Protocols
The following are representative protocols for the selective mono-arylation of this compound at the C4 position. Optimization may be required for different arylboronic acids.
Protocol 1: Conventional Heating
This protocol is adapted from procedures for the Suzuki coupling of related dihaloheterocycles.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol).
-
Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio, e.g., 8 mL dioxane and 2 mL water).
-
Degassing: Purge the reaction mixture with argon or nitrogen for 10-15 minutes while stirring.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-aryl-5-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from procedures for the microwave-assisted Suzuki coupling of dichloropyrimidines and can significantly reduce reaction times.[4]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Microwave synthesis vial
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.55 mmol), potassium carbonate (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005-0.015 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-45 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structural motif in a multitude of biologically active compounds, including potent kinase inhibitors used in the development of targeted therapies for cancer and inflammatory diseases. The functionalization of this privileged scaffold is of paramount importance in medicinal chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional amination methods.[1][2][3]
This application note provides detailed protocols for the selective mono-amination of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine via the Buchwald-Hartwig reaction. Due to the presence of two reactive chloro-substituents, achieving regioselectivity is a key challenge. The protocols outlined below are based on established principles for the selective amination of dihalopyrimidines and related heterocyclic systems, providing a robust starting point for optimization in specific research contexts.[4][5][6] Additionally, an alternative acid-catalyzed nucleophilic aromatic substitution (SNA) protocol is presented for comparison.
Reaction Principle
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the heteroaryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency and selectivity of the reaction, as it modulates the reactivity and stability of the palladium catalyst.[1]
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Regioselectivity in the amination of this compound.
Data Presentation
Table 1: Proposed Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A: Primary Amines | Condition B: Secondary Amines |
| Palladium Pre-catalyst | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | XPhos | RuPhos |
| Base | NaOt-Bu | K₃PO₄ |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
| Amine (equiv.) | 1.1 - 1.5 | 1.1 - 1.5 |
| Substrate Conc. | 0.1 - 0.5 M | 0.1 - 0.5 M |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Ligand Loading | 1.2-6 mol% | 1.2-6 mol% |
| Reaction Time | 2-24 h | 2-24 h |
| Expected Major Product | 4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-(Dialkylamino)-5-chloro-7H-pyrrolo[2,3-d]pyrimidine |
Note: These conditions are proposed based on analogous reactions and may require optimization.
Table 2: Reported Yields for Acid-Catalyzed Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Anilines
| Aniline Derivative | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| Aniline | 1 | >95 | 90 |
| 4-Fluoroaniline | 1 | >95 | 85 |
| 4-Chloroaniline | 1 | >95 | 88 |
| 4-Bromoaniline | 1 | >95 | 87 |
| 4-Methoxyaniline | 0.5 | >95 | 92 |
| 3-Methoxyaniline | 0.5 | >95 | 91 |
| 4-Methylaniline | 0.5 | >95 | 93 |
Data adapted from a study on acid-catalyzed amination.
Experimental Protocols
Protocol 1: Proposed Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv), the palladium pre-catalyst (0.01-0.05 equiv), and the phosphine ligand (0.012-0.06 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M), followed by the amine (1.1-1.5 equiv) and the base (1.5-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.
Protocol 2: Acid-Catalyzed Nucleophilic Aromatic Substitution (Alternative Method)
Materials:
-
This compound
-
Aniline derivative
-
Hydrochloric acid (concentrated)
-
Water or 2-Propanol
-
Sodium bicarbonate
-
Standard laboratory glassware
Procedure:
-
To a reaction flask, add this compound (1.0 equiv) and the aniline derivative (1.1 equiv).
-
Add water or 2-propanol as the solvent.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equiv).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by crystallization or column chromatography.
Concluding Remarks
The Buchwald-Hartwig amination offers a powerful and highly adaptable method for the synthesis of 4-amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. The proposed protocols, based on well-established precedents in the literature, provide a solid foundation for the successful implementation of this transformation. Researchers are encouraged to optimize reaction parameters, particularly the choice of ligand and base, to achieve the best results for their specific substrates. The alternative acid-catalyzed method provides a simpler, palladium-free route for the amination with anilines. The choice of method will depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, and desired regioselectivity.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds, including potent kinase inhibitors. The strategic functionalization of this nucleus through palladium-catalyzed cross-coupling reactions is a cornerstone for the synthesis of diverse compound libraries and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on this compound.
The presence of two distinct chloro-substituents at the C4 and C5 positions offers opportunities for selective and sequential functionalization. Generally, in related dihalopyrimidine systems, the C4 position is more electrophilic and, therefore, more susceptible to palladium-catalyzed cross-coupling reactions.[1][2] This inherent reactivity difference can be exploited to achieve regioselective mono-functionalization, leaving the C5-chloro substituent available for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The three most common types applicable to the functionalization of this compound are:
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling the aryl halide with an organoboron reagent (e.g., boronic acid or boronate ester).
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling the aryl halide with a primary or secondary amine.[3]
-
Sonogashira Coupling: Forms C-C bonds by coupling the aryl halide with a terminal alkyne.[4]
The general workflow for these reactions involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Application Notes: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which are common features in kinase inhibitors.
Regioselectivity: Based on studies of related dihalopyrimidines, the Suzuki-Miyaura coupling is expected to occur preferentially at the more electrophilic C4 position.[1] By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, selective mono-arylation can be achieved.
Data Presentation: Suzuki-Miyaura Coupling of this compound Analogs
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~70-85 (estimated) | [5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 8 | ~75-90 (estimated) | [5] |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | ~60-80 (estimated) | [5] |
Note: Yields are estimated based on similar transformations on related 7-deazapurine systems due to a lack of specific literature data for this compound.
Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective mono-arylation of this compound at the C4 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Stir the reaction mixture at 90-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Application Notes: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key components of many pharmaceuticals. This reaction allows for the introduction of primary and secondary amines at the C4 position of the this compound core.
Regioselectivity: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is expected to be regioselective for the C4 position. The choice of ligand is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[6]
Data Presentation: Buchwald-Hartwig Amination of this compound Analogs
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | ~70-85 (estimated) | [3][5] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | ~65-80 (estimated) | [3][5] |
| 3 | Benzylamine | Pd(OAc)₂ (3) | RuPhos (5) | K₃PO₄ | t-BuOH | 100 | 12 | ~70-90 (estimated) | [3][5] |
Note: Yields are estimated based on similar transformations on related 7-deazapurine systems due to a lack of specific literature data for this compound.
Experimental Protocol: Mono-Amination via Buchwald-Hartwig Coupling
This protocol provides a general procedure for the selective mono-amination of this compound at the C4 position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a flame-dried Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for 10 minutes at room temperature.
-
Add the this compound (1.0 eq.), the amine (1.2 eq.), and the base (1.4 eq.).
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to yield the 4-amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Application Notes: Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkynyl moieties, which are versatile functional groups that can be further elaborated. This reaction is particularly useful for the synthesis of probes and other specialized molecules in drug discovery.[7]
Regioselectivity: The Sonogashira coupling is also expected to proceed with a preference for the C4 position of this compound. A copper co-catalyst (e.g., CuI) is often employed to facilitate the reaction.
Data Presentation: Sonogashira Coupling of this compound Analogs
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | ~75-90 (estimated) | [7][8] |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | THF | 60 | 8 | ~80-95 (estimated) | [7][8] |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | K₂CO₃ | Acetonitrile | 70 | 12 | ~60-80 (estimated) | [7][8] |
Note: Yields are estimated based on similar transformations on related 7-deazapurine systems due to a lack of specific literature data for this compound.
Experimental Protocol: Mono-Alkynylation via Sonogashira Coupling
This protocol outlines a general procedure for the selective mono-alkynylation of this compound at the C4 position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 10 mol%)
-
Amine base (e.g., triethylamine, 2 equivalents)
-
Degassed solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add this compound (1.0 eq.), the palladium catalyst (5 mol%), and the copper(I) co-catalyst (10 mol%).
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base (2.0 eq.).
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous solutions of ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to afford the 4-alkynyl-5-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Catalytic cycle for the Sonogashira coupling.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of the this compound scaffold. The inherent regioselectivity for the C4 position allows for controlled mono-functionalization, enabling the synthesis of a wide array of derivatives for drug discovery and development. The protocols provided herein serve as a starting point for the synthesis of novel 7-deazapurine analogs, with the understanding that optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 7. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a crucial heterocyclic motif in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors. N-alkylation of the pyrrole nitrogen (N-7) is a common and critical step in the structural modification and diversification of this core, enabling the modulation of physicochemical properties and biological activity. These application notes provide detailed protocols and compiled data for the successful N-alkylation of this compound.
Reaction Principle
The N-alkylation of this compound proceeds via a standard deprotonation-substitution mechanism. The pyrrole nitrogen is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic pyrrolide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an electrophilic alkylating agent, such as an alkyl halide, to furnish the N-alkylated product. The choice of base, solvent, and reaction conditions is critical for achieving high yields and minimizing side reactions.
Experimental Protocols
General Protocol for N-Alkylation using Sodium Hydride
This protocol is based on established procedures for the N-alkylation of similar pyrrolo[2,3-d]pyrimidine systems and is a reliable starting point for various alkylating agents.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two or three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF or DMF (sufficient to dissolve the starting material, typically 0.1-0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Sodium hydride is highly reactive with water and flammable. Handle with extreme care in a fume hood. Hydrogen gas is evolved during the addition.
-
Anion Formation: Stir the suspension at 0 °C for 30-60 minutes. The reaction mixture may become a clearer solution as the sodium salt of the pyrrole forms.
-
Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of chloro-substituted 7H-pyrrolo[2,3-d]pyrimidines based on literature precedents for closely related analogs. Yields are highly dependent on the specific substrate and alkylating agent.
| Starting Material | Alkylating Agent | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analog |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Methyl Iodide | NaH (1.1) | THF | 0 to RT | Overnight | 98 | [1] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | POM-Cl | NaH (1.2) | DME | 0 to RT | - | - | [1] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Ethyl Iodide | Base | - | - | - | - | [2] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Ethyl Bromide | Base | - | - | - | - | [2] |
Mandatory Visualizations
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Signaling Pathway of N-Alkylation Reaction
Caption: Signaling pathway illustrating the N-alkylation reaction mechanism.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic core structure in the design and synthesis of potent and selective kinase inhibitors. As a derivative of the 7-deazapurine family, it serves as an excellent bioisostere for the adenine ring of ATP, enabling competitive binding to the ATP-binding site of various kinases. The presence of two reactive chlorine atoms at the C4 and C5 positions offers versatile handles for chemical modification through nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core, leading to the development of inhibitors with high potency and selectivity against a range of kinase targets implicated in diseases like cancer and autoimmune disorders.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors targeting key enzymes such as Janus Kinases (JAKs), Leucine-Rich Repeat Kinase 2 (LRRK2), Focal Adhesion Kinase (FAK), and p21-Activated Kinase 4 (PAK4), using this compound as a key starting material.
Kinase Targets and Signaling Pathways
Derivatives of this compound have shown significant inhibitory activity against several important kinase families. Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of the synthesized inhibitors.
Janus Kinase (JAK) Family
The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. They are key components of the JAK-STAT signaling pathway, which is crucial for immunity, cell proliferation, and differentiation. Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.
Leucine-Rich Repeat Kinase 2 (LRRK2)
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The exact signaling pathway of LRRK2 is still under investigation, but it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.
Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. It is involved in cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivation of FAK are frequently observed in various cancers, making it an attractive therapeutic target.
p21-Activated Kinase 4 (PAK4)
PAK4 is a member of the p21-activated kinase family of serine/threonine kinases. It is a downstream effector of the Rho GTPases, Cdc42 and Rac. PAK4 is implicated in a variety of cellular processes, including cytoskeletal dynamics, cell motility, and gene expression. Its overexpression has been linked to several types of cancer.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound as a key intermediate. These are generalized procedures and may require optimization based on the specific substrate and desired product.
General Synthetic Workflow
A common synthetic strategy involves sequential functionalization of the C4 and C5 positions of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through a combination of SNAr and palladium-catalyzed cross-coupling reactions.
Protocol 1: Buchwald-Hartwig Amination at the C4 Position
This protocol describes the mono-amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
XPhos (0.1 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene to the flask, followed by this compound, the amine, and NaOt-Bu.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.
Protocol 2: Suzuki Cross-Coupling at the C5 Position
This protocol details the coupling of a 4-substituted-5-chloro-7H-pyrrolo[2,3-d]pyrimidine with a boronic acid or ester.
Materials:
-
4-Substituted-5-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/water mixture (2:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add the 4-substituted-5-chloro-7H-pyrrolo[2,3-d]pyrimidine, aryl/heteroaryl boronic acid/ester, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane/water mixture to the flask.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 90-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 4,5-disubstituted kinase inhibitor.
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from the pyrrolo[2,3-d]pyrimidine scaffold.
Table 1: Inhibitory Activity against JAK Family Kinases
| Compound ID | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |
| Abrocitinib | ~29 | ~803 | >10,000 | ~1,300 | [2] |
| Upadacitinib | 43 | 110 | 2300 | 460 | [2] |
| Baricitinib | 5.9 | 5.7 | 400 | 53 | [3] |
| Compound 12a | 12.6 | 135 | - | - | [4] |
Table 2: Inhibitory Activity against LRRK2
| Compound ID | LRRK2 (WT) IC₅₀ (nM) | LRRK2 (G2019S) IC₅₀ (nM) | Reference |
| Compound 6 | 3.5 | 3.3 | [5] |
| Compound 44 | 11 | - | [6] |
| Compound 45 | 22 | - | [6] |
| SRI-31255 | 520 | 427 | [5] |
Table 3: Inhibitory Activity against FAK
| Compound ID | FAK IC₅₀ (nM) | Reference |
| Compound 32 | 4 | [7] |
| Compound 18 | 5.4 | [8] |
| Compound 19 | 19.1 | [8] |
Table 4: Inhibitory Activity against PAK4
| Compound ID | PAK4 Kᵢ (nM) | Reference |
| Inhibitor 5n | 0.003 | [9] |
| Inhibitor 5h | 0.015 | [9] |
| Inhibitor 5g | 0.027 | [9] |
| Inhibitor 5e | 1.050 | [9] |
Conclusion
The this compound scaffold is a highly valuable and versatile starting material for the synthesis of a wide range of potent and selective kinase inhibitors. The synthetic protocols outlined in this document, utilizing modern cross-coupling methodologies, provide a robust framework for the generation of diverse chemical libraries targeting kinases of therapeutic interest. The presented data underscores the potential of this scaffold in the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. Further exploration of the structure-activity relationships of derivatives from this core will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved pharmacological profiles.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Reaction with Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing Suzuki-Miyaura cross-coupling reactions with dichloropyrimidine substrates. The Suzuki reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted pyrimidines, which are key structural motifs in many biologically active compounds and pharmaceuticals.[1][2]
Introduction
The pyrimidine nucleus is a fundamental building block in numerous compounds of medicinal and materials science interest. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer an efficient pathway for the functionalization of halogenated pyrimidines.[3] This method allows for the introduction of various aryl, heteroaryl, or vinyl substituents onto the pyrimidine core, facilitating the rapid diversification of compound libraries for drug discovery and development.[4]
A critical aspect of Suzuki couplings with dichloropyrimidines is regioselectivity. In substrates such as 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards the palladium catalyst's oxidative addition than the chlorine at the C2 position.[1][5] This inherent reactivity difference allows for selective mono-substitution at the C4-position under controlled conditions. Subsequent coupling at the less reactive position can often be achieved under more forcing conditions, enabling the synthesis of unsymmetrical disubstituted pyrimidines.[3][4]
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dichloropyrimidine.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
A general experimental workflow for the Suzuki reaction with dichloropyrimidines is depicted below.
Experimental Protocols
The following sections provide detailed protocols for both conventional heating and microwave-assisted Suzuki coupling reactions with dichloropyrimidines.
Protocol 1: Microwave-Assisted Regioselective C4-Arylation of 2,4-Dichloropyrimidine
This protocol is adapted from a highly efficient method that utilizes microwave irradiation to achieve short reaction times and high yields with low catalyst loading.[1][6][7]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave reactor vial
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg), the desired arylboronic acid (1.0 mmol), and potassium carbonate (3.0 mmol, 415 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.005 mmol, 5.8 mg).
-
Add a solvent mixture of 1,4-dioxane (4 mL) and water (2 mL).[6]
-
Flush the vial with argon.
-
Subject the reaction mixture to microwave irradiation at 100°C for 15 minutes.[6]
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conventional Heating for Suzuki Coupling
This protocol describes a general procedure using conventional heating, which is suitable for laboratories without access to microwave reactors.
Materials:
-
Dichloropyrimidine (e.g., 2,4-dichloropyrimidine or 5-(4-bromophenyl)-4,6-dichloropyrimidine)
-
Arylboronic acid (1.0-1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane, or a mixture of toluene, ethanol, and water)
-
Schlenk flask or round-bottom flask with condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification reagents
Procedure:
-
In a Schlenk flask, dissolve or suspend the dichloropyrimidine (1.0 mmol) in the chosen solvent (e.g., 3.5 mL of 1,4-dioxane or a mixture of toluene/ethanol/water).[1][3]
-
Degas the solution by bubbling argon through it for 5-10 minutes.[3]
-
Add the arylboronic acid (1.0-1.1 mmol), the base (e.g., K₂CO₃, 3.0 mmol or K₃PO₄, 2.0 mmol), and the Pd(PPh₃)₄ catalyst (0.05 mmol).[1][8]
-
Heat the reaction mixture under an inert atmosphere. Reaction temperatures can range from 55°C to 100°C depending on the specific substrates and solvent system.[1][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically run for 12 to 24 hours.[3][9]
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up by diluting with an organic solvent like ethyl acetate and washing with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Optimization of Reaction Conditions
The choice of solvent, base, and catalyst can significantly impact the yield of the Suzuki reaction. The following tables summarize data from optimization studies.
Table 1: Effect of Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]
| Entry | Solvent | Temperature (°C) | Isolated Yield (%) |
| 1 | THF | 60 | 55 |
| 2 | DMF | 100 | 41 |
| 3 | 1,4-Dioxane | 100 | 71 |
| 4 | Isopropanol | 80 | 60 |
Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), 24 h.
Table 2: Catalyst Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]
| Entry | Catalyst (2.5 mol%) | Isolated Yield (%) |
| 1 | Pd(PPh₃)₄ | 75 |
| 2 | Pd(OAc)₂ | 68 |
| 3 | PdCl₂(PPh₃)₂ | 71 |
| 4 | Pd₂dba₃ | <5 |
Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), 1,4-dioxane, 100°C, 24 h.
Troubleshooting and Key Considerations
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. It is crucial to ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[9]
-
Reagent Purity: The purity of the boronic acid, dichloropyrimidine, and base is critical. Boronic acids can degrade over time, and impurities can inhibit the catalyst.[9]
-
Base Selection: The choice of base can be crucial and may require screening for optimal results. Finely ground and anhydrous bases are recommended.[9]
-
Regioselectivity: For unsymmetrical dichloropyrimidines, the reaction conditions can be tuned to favor substitution at a specific position. As a general rule, the C4 position is more reactive than the C2 position in 2,4-dichloropyrimidines.[1][5]
By following these protocols and considering the key parameters, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of diverse and complex pyrimidine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the synthesis of substituted pyrrolo[2,3-d]pyrimidines, a crucial scaffold in medicinal chemistry. This class of compounds has garnered significant attention due to its structural similarity to adenine, a key component of ATP, making them potent kinase inhibitors.[1][2] Several drugs based on this scaffold, such as Tofacitinib and Ruxolitinib, have been approved for treating autoimmune diseases and myeloproliferative disorders. The versatility of the pyrrolo[2,3-d]pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for drug discovery programs.[1]
Overview of Synthetic Strategies
The synthesis of substituted pyrrolo[2,3-d]pyrimidines can be broadly categorized into two main approaches:
-
Construction of the pyrimidine ring onto a pre-existing pyrrole core: This often involves the reaction of β-enaminonitriles, β-enaminoesters, or β-enaminoamides of the pyrrole ring with various bifunctional reagents like formamide, urea, or isothiocyanates.[3][4]
-
Formation of the pyrrole ring from a pyrimidine precursor: This strategy involves the cyclization of the pyrrole ring onto a pyrimidine ring, often starting from substituted pyrimidines.[3][4]
This document will focus on the functionalization of a commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a common and versatile starting material for generating a diverse library of substituted analogs. The primary reaction types covered are nucleophilic aromatic substitution at the C4 position and palladium-catalyzed cross-coupling reactions for substitutions at other positions.
Logical Workflow for Synthesis and Evaluation
The general workflow for the synthesis and evaluation of novel substituted pyrrolo[2,3-d]pyrimidine derivatives as potential kinase inhibitors is outlined below.
Caption: General workflow for the synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines.
Experimental Protocols and Data
This section provides detailed protocols for the synthesis of various substituted pyrrolo[2,3-d]pyrimidines, starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 1: Synthesis of C4-Substituted Pyrrolo[2,3-d]pyrimidines via Nucleophilic Aromatic Substitution
This protocol describes the direct substitution of the chlorine atom at the C4 position with an amine.
Reaction Scheme:
Detailed Protocol (Example: Synthesis of N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine): [5]
-
To a round-bottom flask, add 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (150 mg, 0.63 mmol) and dry n-BuOH (5 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (0.32 mL, 1.89 mmol) to the mixture.
-
Stir the reaction mixture for 10 minutes under an inert atmosphere.
-
Slowly add a solution of 1-(6-chloropyridin-3-yl)-N-methylmethanamine (118 mg, 0.76 mmol) in n-BuOH (10 mL).
-
Heat the mixture at 120 °C for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to yield the desired product.
Table 1: Summary of Quantitative Data for C4-Substitution Reactions
| Entry | Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(6-chloropyridin-3-yl)-N-methylmethanamine | n-BuOH | DIPEA | 120 | 20 | 64 | [5] |
| 2 | Ethyl 4-aminobenzoate | Ethanol | - | Reflux | 7 | - | [6] |
| 3 | Benzylamine | 1,4-Dioxane | Cs2CO3 | 100 | - | 54 | [5] |
Protocol 2: Synthesis of C4, C6-Disubstituted Pyrrolo[2,3-d]pyrimidines via Buchwald-Hartwig Amination
This protocol details the amination of a C4-substituted, C6-halo-pyrrolo[2,3-d]pyrimidine derivative.
Reaction Scheme:
Detailed Protocol (General Procedure A): [5]
-
To a round-bottom flask, add the C4-substituted-6-chloro-pyrrolo[2,3-d]pyrimidine derivative (1 equiv.), the corresponding amine (1.5 equiv.), and cesium carbonate (3 equiv.) in 1,4-dioxane (10 mL).
-
Degas the reaction mixture for 10 minutes.
-
Add Pd(OAc)2 (0.1 equiv.) and BINAP (0.1 equiv.).
-
Heat the mixture at 100 °C for 0.33–6 hours.
-
After completion, evaporate the solvent and partition the residue between water and EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
The crude product can be used for the next step (deprotection) or purified by chromatography.
Table 2: Summary of Quantitative Data for Buchwald-Hartwig Amination
| Entry | C4-Substituted-6-chloro-pyrimidine | Amine | Time (h) | Yield (%) | Reference |
| 1 | N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-SEM-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Benzylamine | - | 54 | [5] |
| 2 | N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-SEM-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Pyridin-2-ylmethanamine | - | - | [5] |
| 3 | 6-(6-chloropyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7-SEM-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 2,3-dimethylphenyl)methanamine | 6 | - | [5] |
Note: Yields may vary depending on the specific substrates and reaction conditions.
Signaling Pathway Context
Substituted pyrrolo[2,3-d]pyrimidines are well-known as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and autoimmune disorders. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by these inhibitors.
Caption: Simplified kinase signaling pathway targeted by pyrrolo[2,3-d]pyrimidine inhibitors.
Conclusion
The synthetic routes outlined in these application notes provide a robust framework for the generation of diverse libraries of substituted pyrrolo[2,3-d]pyrimidines. The versatility of the starting materials and the efficiency of the described chemical transformations make this scaffold highly attractive for drug discovery and development. The provided protocols, along with the summarized quantitative data, offer a valuable resource for researchers in the field of medicinal chemistry. Further exploration of different substitution patterns and functional groups can lead to the discovery of novel kinase inhibitors with improved therapeutic profiles.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Reactions for Dichloropyrimidines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful optimization of Buchwald-Hartwig amination reactions involving dichloropyrimidine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no yield of my desired aminated pyrimidine. What are the potential causes and solutions?
Low yields in Buchwald-Hartwig reactions involving dichloropyrimidines can stem from several factors, ranging from reagent quality to suboptimal reaction parameters.[1]
Troubleshooting Guide for Low Conversion:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species is sensitive to oxygen. Ensure the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are high quality and have been stored and handled under an inert atmosphere.[2][3] Consider using more air- and moisture-stable palladium precatalysts (Generations 3 or 4 are common) which can be activated by weak bases.[4][5] |
| Inappropriate Catalyst/Ligand Combination | The choice of ligand is critical and substrate-dependent.[6] For electron-deficient heteroaryl chlorides like dichloropyrimidines, bulky, electron-rich phosphine ligands (e.g., DavePhos, XPhos, tBuXPhos, Josiphos ligands) are often required to facilitate the challenging oxidative addition step.[1][2][7] Screening different ligands is often beneficial.[8] |
| Incorrect Base Selection | Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are frequently effective and promote high reaction rates.[1][2][8] However, if your substrate has base-sensitive functional groups (e.g., esters), these can be detrimental.[8][9] In such cases, or for troubleshooting, weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be used, though this may require higher reaction temperatures.[2][3] |
| Suboptimal Solvent | Anhydrous, deoxygenated solvents are crucial. Toluene and 1,4-dioxane are common and effective choices.[1][2][3] Ensure your solvent is thoroughly dried, as water can deactivate the catalyst.[2] Poor solubility of reagents can also be an issue; screening alternative solvents like THF may help.[3] |
| Insufficient Reaction Temperature | These reactions often require elevated temperatures, typically between 80-120 °C.[1][2] If conversion is low, a gradual increase in temperature (e.g., in 10 °C increments) may improve the yield.[3] Microwave irradiation can also be a powerful tool to accelerate the reaction.[2] |
| Reagent Purity | Ensure all reagents, especially the amine and the dichloropyrimidine, are pure. Water and other impurities can interfere with the catalytic cycle.[2] If the amine is a liquid, consider distilling it prior to use.[10] |
Q2: My reaction is producing a mixture of mono-aminated isomers (e.g., C2 vs. C4 substitution). How can I improve the regioselectivity?
Achieving high regioselectivity in the amination of dichloropyrimidines is a common challenge, as the electronic properties of the two chlorine positions are often similar. Selectivity is influenced by steric and electronic factors of the substrate, the nucleophile, and the specific reaction conditions.[11]
Strategies to Enhance Regioselectivity:
-
Favoring C4-Amination:
-
Palladium Catalysis with Specific Bases: For 6-aryl-2,4-dichloropyrimidines, using a palladium catalyst with a strong, bulky base like LiHMDS in THF has been shown to strongly favor substitution at the C4 position, achieving ratios greater than 30:1.[11]
-
Premixing Amine and Base: When using secondary aliphatic amines and LiHMDS, it is crucial to premix the amine and the base before adding them to the solution containing the dichloropyrimidine and catalyst. Adding the amine directly can lead to a rapid, non-selective background SNAr reaction.[11][12]
-
Substituent Effects: An electron-withdrawing group at the C5 position of the pyrimidine ring generally enhances the inherent electronic preference for C4 substitution.[11]
-
-
Favoring C2-Amination:
-
Substituent Effects: An electron-donating group at the C6 position can favor substitution at the C2 position.[11]
-
Amine Structure: The nature of the amine can play a role; for example, tertiary amines have been shown to direct substitution to the C2 position on certain 5-substituted-2,4-dichloropyrimidines.[11]
-
Q3: I am struggling with the formation of side products, such as di-amination or hydrodehalogenation. How can I minimize these?
Side reactions are common hurdles. Di-amination occurs when the initially formed mono-aminated product reacts further, while hydrodehalogenation is the replacement of a chlorine atom with hydrogen.
Minimizing Common Side Products:
| Side Product | Minimization Strategy |
| Di-amination | The introduction of the first amino group is an electron-donating group, which can deactivate the ring towards further substitution, but di-amination can still occur, especially with highly reactive catalyst systems or prolonged reaction times.[13] • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the dichloropyrimidine.[6] • Lower Temperature/Shorter Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction.[6] • Ligand Choice: Certain bulky ligands can sterically hinder the formation of the di-substituted product.[1] |
| Hydrodehalogenation | This side reaction can compete with the desired C-N bond formation.[3] • Optimize Base: Using a weaker or less sterically hindered base (e.g., Cs₂CO₃) can sometimes reduce this pathway.[3][8] • Lower Reaction Temperature: Higher temperatures can promote hydrodehalogenation.[3][8] • Screen Ligands: Some ligands are more prone to promoting this side reaction than others.[3][8] |
| Solvolysis | Formation of hydroxypyrimidine or alkoxypyrimidine can occur if water or alcohol is present. • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under a strict inert atmosphere (Argon or Nitrogen).[2] |
Optimization Workflow & Catalytic Cycle
A systematic approach is key to optimizing any Buchwald-Hartwig reaction. The following workflow provides a logical sequence for troubleshooting and refinement.
Caption: A general troubleshooting workflow for optimizing Buchwald-Hartwig reactions.
The catalytic cycle for the Buchwald-Hartwig amination involves several key steps. Understanding this mechanism can aid in troubleshooting, as different reaction parameters can influence specific steps in the cycle.[6][14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Data on Reaction Conditions
Optimizing a reaction often requires comparing conditions from existing literature. The tables below summarize successful conditions for the mono- and di-amination of various dichloropyrimidines.
Table 1: Conditions for Selective Mono-amination of Dichloropyrimidines
| Dichloropyrimidine | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 4,6-Dichloropyrimidine | Adamantan-1-amine | None (SNAr) | K₂CO₃ | DMF | 140 | 83 | [13] |
| 2,4-Dichloro-6-phenylpyrimidine | Morpholine | Pd(OAc)₂ / dppb | LiHMDS | THF | -20 to rt | 95 | [11][12] |
| 2,4-Dichloropyridine* | Aniline | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Dioxane | 100 | 95 (C2) | [15] |
| 2,5-Dichloro-4,6-pyrimidinediamine | Generic Amine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | N/A | [6] |
*Note: 2,4-Dichloropyridine is included as a structurally related and well-studied dihalo-azine.
Table 2: Conditions for Di-amination of Dichloropyrimidines
| Dichloropyrimidine | Amine (Excess) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 4,6-Dichloropyrimidine | Adamantan-1-amine | Pd₂(dba)₃ / DavePhos | NaOt-Bu | Dioxane | 100 | 60 | [13] |
| 1,3-Dichloroisoquinoline* | Adamantan-1-amine | Pd₂(dba)₃ / DavePhos | NaOt-Bu | Dioxane | 100 | 77 | [13] |
*Note: 1,3-Dichloroisoquinoline is included as an example of di-amination on a related heterocyclic system.
Key Experimental Protocols
The following are generalized protocols. Researchers should note that optimization for each specific substrate and amine combination is often necessary.[6]
Protocol 1: General Procedure for Pd-Catalyzed Mono-amination [1][6]
-
Catalyst Preparation: In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%) to an oven-dried Schlenk tube.
-
Addition of Reagents: To the same tube, add the base (e.g., NaOt-Bu, 1.4 equivalents), the dichloropyrimidine (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1 M with respect to the pyrimidine).
-
Reaction Conditions: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: C4-Selective Amination using Pre-mixed Amine/Base [11]
-
Catalyst Setup: In a glovebox, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., dppb, 1-2 mol%) to an oven-dried flask. Remove the flask from the glovebox, add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv), followed by anhydrous THF.
-
Amine-Base Premixing: In a separate, oven-dried flask under an inert atmosphere, dissolve the secondary amine (1.1 equiv) in anhydrous THF. Cool the solution to the desired temperature (e.g., -20 °C).
-
Base Addition: Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise to the cooled amine solution and stir for 10-15 minutes.
-
Reaction Execution: Transfer the pre-mixed amine/LiHMDS solution via cannula to the flask containing the substrate and catalyst.
-
Monitoring & Work-up: Allow the reaction to proceed at the specified temperature, monitoring by TLC or LC-MS. Follow steps 5-7 from Protocol 1 for work-up and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound derivatives, focusing on potential side reactions and offering solutions to mitigate them.
Q1: What are the common side reactions observed during the chlorination of the 7H-pyrrolo[2,3-d]pyrimidine core?
A1: During the synthesis of this compound, particularly in chlorination steps using reagents like phosphorus oxychloride (POCl₃), several side reactions can occur:
-
Over-chlorination: The reaction may not stop at the desired dichlorinated product, leading to the formation of trichlorinated or other polychlorinated species. This is often influenced by reaction time, temperature, and the stoichiometry of the chlorinating agent.
-
Hydrolysis: The chlorinated product is susceptible to hydrolysis, especially during workup, which can convert the chloro groups back to hydroxyl groups, yielding hydroxypyrrolopyrimidine impurities.[1] The presence of moisture or exposure to aqueous acidic or basic conditions for prolonged periods can exacerbate this issue.
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Formation of Regioisomers: Depending on the starting material and reaction conditions, the chlorination might not be completely regioselective, leading to the formation of other dichlorinated isomers, such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Formation of Polymeric Byproducts: The use of phosphorus oxychloride can sometimes lead to the formation of "flocculent, slimy by-products," which are difficult to filter and can complicate the purification process.
Q2: I am observing a significant amount of a byproduct with a lower chlorine content than my target this compound. What could be the issue and how can I resolve it?
A2: A common issue is incomplete chlorination or hydrolysis of the desired product.
-
Incomplete Chlorination: This can occur if the reaction time is too short, the temperature is too low, or an insufficient amount of the chlorinating agent (e.g., POCl₃) is used. To address this, you can try increasing the reaction time, raising the temperature cautiously, or using a slight excess of the chlorinating agent. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction endpoint.
-
Hydrolysis: If the monochloro-hydroxy-pyrrolopyrimidine is observed, it is likely due to hydrolysis of one of the chloro groups during the workup. To minimize hydrolysis, ensure all glassware is dry, use anhydrous solvents, and perform the aqueous workup quickly and at a low temperature. Quenching the reaction with ice-cold water or a saturated bicarbonate solution can help neutralize acidic byproducts that may catalyze hydrolysis.
Q3: My final product is a dark-colored solid and shows multiple spots on the TLC plate. How can I improve the purity?
A3: The formation of colored impurities and multiple byproducts can often be attributed to side reactions and decomposition.
-
Charcoal Treatment: The use of activated charcoal during the workup can be effective in removing colored impurities.
-
Recrystallization: Recrystallization from an appropriate solvent system is a powerful technique for purifying the final product. Toluene is a solvent that has been used for the recrystallization of similar compounds.[1]
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed to separate the desired product from closely related impurities. A suitable eluent system should be determined by TLC analysis.
-
Control of Reaction Temperature: Exothermic reactions, if not properly controlled, can lead to the formation of degradation products. Maintaining a stable and appropriate reaction temperature is critical.
Q4: The workup of my reaction involving phosphorus oxychloride is difficult due to the formation of a thick, hard-to-filter precipitate. What is causing this and how can I manage it?
A4: The "flocculent, slimy by-products" are often polymeric phosphorus compounds formed from the decomposition of excess POCl₃ during the aqueous quench.
-
Careful Quenching: Add the reaction mixture slowly to a vigorously stirred mixture of ice and water or a cold aqueous base. This helps to dissipate the heat of quenching and control the decomposition of POCl₃.
-
Solvent Extraction: Instead of filtration, it might be more effective to extract the product into an organic solvent. After quenching, the aqueous layer can be extracted multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers can then be washed, dried, and concentrated.
-
pH Adjustment: Careful adjustment of the pH after quenching can sometimes help to precipitate the product in a more manageable form while keeping the phosphorus byproducts in solution.
Quantitative Data Summary
The following table summarizes typical yields and purities reported in the synthesis of chloro-pyrrolo[2,3-d]pyrimidine derivatives. Note that specific conditions will significantly impact these outcomes.
| Product | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | POCl₃, N,N-diisopropylethylamine | 84 | >99.9 (HPLC) | [2] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene, Formamidine salt | Sodium methoxide | 91 | 99.5 (LC) | [3] |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Diethyl malonate | POCl₃ | 44.8 (overall) | Not specified | [4] |
| 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Tosyl chloride, K₂CO₃ | 94 | 99.9 (HPLC) | [2] |
Experimental Protocols
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidin-4-ol [2]
A mixture of 86 g (0.64 mol) of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, 185 g of phosphoryl chloride, and 373 g of toluene is warmed to 50°C. 97 g of N,N-diisopropylethylamine are added in portions while maintaining the temperature at 50°C until the reaction is complete (monitored by HPLC). The reaction mixture is then poured onto 770 g of water at a maximum temperature of 35°C. The pH is adjusted to 8-9 by the addition of a concentrated sodium hydroxide solution. The mixture is aged at 40°C for a minimum of 1 hour. The product is then collected by centrifugation, washed with water, and dried under vacuum at a temperature below 80°C. This procedure has been reported to yield 82 g (84% conversion rate) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a purity of >99.9% as measured by HPLC.[2]
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart for troubleshooting common synthesis issues.
Signaling Pathway Context: JAK-STAT Inhibition
Many 4,5-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives are developed as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases and cancers.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine and its reaction products. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The primary methods for purifying this compound and its derivatives are column chromatography and recrystallization. The choice between these methods depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For routine purification, column chromatography using silica gel is often the first choice. For achieving high purity, especially for solid compounds, recrystallization from a suitable solvent system is highly effective.
Q2: What are the typical impurities I might encounter?
A2: Impurities can arise from unreacted starting materials, byproducts of the reaction, and degradation of the product. Common impurities in the synthesis of related pyrrolopyrimidine compounds can include starting materials like 6-aminouracil, byproducts from side reactions, and residual solvents from the reaction or initial work-up.[1] The specific impurities will depend on the synthetic route employed.
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography. By spotting the crude mixture, fractions collected from the column, and a pure standard (if available), you can track the separation of your desired product from impurities. For recrystallization, purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (mobile phase). - Column overloading. - Irregular column packing. | - Optimize the mobile phase: Use TLC to test various solvent systems. A common starting point for pyrrolopyrimidines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or air bubbles. |
| Product is not Eluting from the Column | - The mobile phase is not polar enough. - Strong interaction of the compound with the stationary phase (silica gel). | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. - If the compound is basic, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing and improve elution. |
| Product Elutes too Quickly (with the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexane). |
| Streaking or Tailing of the Product Band | - Strong interaction with the acidic silica gel. - The compound is not fully soluble in the mobile phase. | - Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. - Ensure the crude product is fully dissolved in a minimal amount of solvent before loading it onto the column. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product Does Not Crystallize Upon Cooling | - The solution is not saturated. - The chosen solvent is too good a solvent for the compound. | - Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then gently heat until it becomes clear again and allow to cool slowly. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. - "Seed" the solution with a tiny crystal of the pure product, if available. |
| Product "Oils Out" Instead of Crystallizing | - The solution is supersaturated. - The melting point of the compound is lower than the boiling point of the solvent. | - Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. - Try a different recrystallization solvent or a solvent mixture. |
| Low Recovery of Purified Product | - The product is too soluble in the cold recrystallization solvent. - Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities Remain in the Crystals | - Impurities are co-crystallizing with the product. | - Perform a hot filtration of the dissolved crude product to remove insoluble impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter it out before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product. |
Experimental Protocols
General Protocol for Column Chromatography
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Preparation of the Column:
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Select an appropriately sized glass column.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
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Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.
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Add another thin layer of sand on top of the silica gel bed.
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Wash the column with the mobile phase, ensuring the solvent level does not drop below the top of the silica gel.
-
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the mobile phase.
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Collect fractions in test tubes or other suitable containers.
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Monitor the separation by TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.
-
-
Isolation of the Purified Product:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
General Protocol for Recrystallization
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Solvent Selection:
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In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point.
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A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Common solvents to test for pyrrolopyrimidine derivatives include toluene, ethanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.[3][4]
-
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
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Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
-
Decolorization (if necessary):
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If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
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Reheat the solution to boiling for a few minutes.
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Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Data Presentation
The following table summarizes typical purification outcomes for pyrrolopyrimidine derivatives. Note that specific results for this compound may vary depending on the specific reaction conditions and impurities present.
| Purification Method | Typical Purity Achieved | Typical Yield Range | Notes |
| Column Chromatography | 95-99% | 70-90% | Highly dependent on the choice of stationary and mobile phases. |
| Recrystallization | >99% | 60-85% | Yield is dependent on the solubility of the compound in the chosen solvent system. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
A Note on Nomenclature: The synthesis of 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is not extensively documented in readily available chemical literature. However, the synthesis of the structurally related and pharmaceutically significant intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , is well-established. This guide will focus on improving the yield for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key building block for various kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is low. What are the critical steps I should focus on?
A1: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more reactions. For the common synthetic routes starting from ethyl 2-cyanoacetate, the critical steps to optimize are:
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Step 1: Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate. The molar ratio of reactants is crucial. Using an excess of ethyl 2-cyanoacetate (e.g., a molar ratio of 4.2:1.0 with 2-bromo-1,1-dimethoxyethane) can significantly improve the conversion rate.[1] Recycling the excess ethyl 2-cyanoacetate can also make the process more economical.[1]
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Step 2: Cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol. The pH control during this step is vital. Adjusting the pH to a range of 3 to 5 after the initial reaction can enhance the yield of the cyclized product.[1][2]
-
Step 3: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol. This is often the most critical step for yield and purity. The choice of chlorinating agent, solvent, and base, as well as temperature control, are all important factors.
Q2: I am observing significant byproduct formation during the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol. How can I minimize this?
A2: Byproduct formation during chlorination with agents like phosphorus oxychloride (POCl₃) is a common issue. To minimize side reactions:
-
Control the temperature: Maintaining a consistent reaction temperature, for example at 50°C, is important to prevent degradation and the formation of undesired products.[1][2]
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Use a suitable base: The addition of a base like N,N-diisopropylethylamine (DIPEA) can neutralize the HCl generated during the reaction, which can otherwise lead to side reactions.[1][2]
-
Optimize reaction time: Monitor the reaction progress using techniques like HPLC to avoid prolonged reaction times which can lead to the formation of impurities.
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Post-reaction workup: Pouring the reaction mixture into water and carefully controlling the pH during neutralization (e.g., to pH 8-9) is crucial for isolating a clean product.[1][2]
Q3: What are the best practices for the purification of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to achieve high purity?
A3: High purity is essential, especially for pharmaceutical applications.
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Precipitation/Crystallization: The product can often be isolated directly from the reaction mixture by precipitation upon careful pH adjustment and aging.[1]
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Recrystallization: Recrystallization from a suitable solvent, such as toluene, can be an effective method for removing impurities.[3]
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Washing: Thoroughly washing the isolated product with water is important to remove inorganic salts and other water-soluble impurities.[1][2]
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Drying: Drying the final product under vacuum at a controlled temperature (e.g., below 80°C) is necessary to remove residual solvents.[1][2]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Chlorination Step | Incomplete reaction. | Ensure sufficient reaction time by monitoring with HPLC. Increase the temperature if necessary, but with caution to avoid degradation.[1][2] |
| Degradation of product. | Maintain a stable reaction temperature (e.g., 50°C).[1][2] Avoid excessive reaction times. | |
| Loss of product during workup. | Carefully control the pH during neutralization and precipitation. Ensure complete precipitation by aging the mixture.[1] | |
| High Levels of Impurities | Side reactions during chlorination. | Use a non-nucleophilic base like DIPEA to scavenge HCl.[1][2] Ensure the starting material (7H-pyrrolo[2,3-d]pyrimidin-4-ol) is of high purity. |
| Incomplete removal of reagents. | Thoroughly wash the product after isolation. Consider recrystallization for higher purity.[3] | |
| Poorly Filterable Product | Formation of fine particles. | Allow the product to age in the mother liquor to encourage crystal growth before filtration.[1] |
Key Experimental Protocols
Protocol 1: Improved Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
This protocol describes a high-yield chlorination step.[1][2]
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Combine 86 g (0.64 mol) of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, 185 g of phosphoryl chloride, and 373 g of toluene in a suitable reactor.
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Warm the mixture to 50°C.
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Add 97 g of N,N-diisopropylethylamine in portions, maintaining the temperature at 50°C.
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Stir the reaction mixture at 50°C until the reaction is complete (monitor by HPLC).
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Pour the reaction mixture into 770 g of water, ensuring the temperature does not exceed 35°C.
-
Adjust the pH to 8-9 with a concentrated potassium hydroxide solution.
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Age the mixture at a temperature below 35°C for at least 1 hour to ensure complete precipitation.
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Isolate the product by centrifugation or filtration.
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Wash the product with water.
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Dry the product under vacuum at a temperature below 80°C.
Expected Yield: Approximately 82 g (84% conversion rate) with a purity of >99.9% (by HPLC).[1][2]
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Chlorination
| Parameter | Method A[1][2] | Method B[1][2] |
| Base | N,N-diisopropylethylamine | N,N-diisopropylethylamine |
| Alkaline Agent for Workup | Potassium Hydroxide | Sodium Hydroxide |
| Reaction Temperature | 50°C | 50°C |
| pH for Precipitation | 8-9 | 8-9 |
| Yield | 84% | 79% |
| Purity (HPLC) | 99.9 area-% | 99.8 area-% |
Visualizations
Caption: Workflow for the improved chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Caption: Troubleshooting guide for low yield in the chlorination step.
References
Technical Support Center: Overcoming the Low Reactivity of Chloropyrimidines in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of chloropyrimidines in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with chloropyrimidines resulting in low to no yield?
A1: The primary reason for low yields is the inherent low reactivity of chloropyrimidines compared to their bromo or iodo counterparts.[1] This is due to the strong Carbon-Chlorine (C-Cl) bond, which makes the oxidative addition step—often the rate-limiting step in the catalytic cycle—more difficult.[1][2] Several factors can contribute to this issue:
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Catalyst Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient to activate the C-Cl bond.[1]
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Ineffective Ligand: The ligand choice is critical. Non-specialized ligands may not provide the necessary steric bulk and electron-richness to promote the oxidative addition.[3]
-
Suboptimal Base: The base plays a crucial role in the transmetalation step, and an inappropriate choice can stall the catalytic cycle.[3]
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Inadequate Reaction Temperature: Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage.[3]
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Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[4][5] Oxygen can also deactivate the sensitive Pd(0) species.[2][6]
Q2: What are the most effective catalyst systems for activating chloropyrimidines?
A2: Highly active catalyst systems are generally required to achieve good yields.[3] The most successful systems often involve a palladium precursor combined with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[7]
-
Buchwald Ligands: Dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective.[1][7] Their steric bulk and electron-donating properties facilitate the formation of the active monoligated palladium(0) species and promote oxidative addition.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are another powerful class of ligands for activating aryl chlorides.[1][8]
-
Palladium Pre-catalysts: Using pre-catalysts like G3 or G4 palladacycles can lead to a cleaner and more efficient formation of the active Pd(0) species compared to sources like Pd(OAc)₂.[2]
Q3: How do I select the appropriate base for my reaction?
A3: The choice of base is highly dependent on the specific cross-coupling reaction, substrates, and solvent system.[3] Strong, non-nucleophilic inorganic bases are often the most effective.[1]
-
For Suzuki-Miyaura Couplings: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful choices.[1]
-
For Buchwald-Hartwig Aminations: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[2] If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.[2]
Q4: I am observing significant side reactions. How can I minimize them?
A4: Common side reactions in chloropyrimidine cross-couplings include homocoupling and hydrodehalogenation.
-
Homocoupling: This is the self-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). It is often promoted by the presence of oxygen.[3] To minimize homocoupling, ensure the reaction is thoroughly degassed and run under a strictly inert atmosphere (Argon or Nitrogen).[3][6] Using a Pd(0) source or an efficient pre-catalyst can also help.[3]
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom. It can occur when the reductive elimination of the desired product is slow.[2] To suppress this, ensure strictly anhydrous conditions, use a slight excess of the coupling partner (e.g., the amine in Buchwald-Hartwig amination), and confirm the purity of the base.[2]
Q5: How can I achieve regioselective coupling on a dichloropyrimidine?
A5: Achieving regioselectivity on dichloropyrimidines (e.g., 2,4-dichloropyrimidine) can be challenging. Generally, the C4 position is more reactive than the C2 position in both cross-coupling and nucleophilic aromatic substitution reactions.[8][9][10] However, it is possible to achieve C2 selectivity under specific conditions. Recent studies have shown that using bulky N-heterocyclic carbene (NHC) ligands with certain palladium pre-catalysts can favor C2-selective C-S coupling.[8][11]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Inactive Catalyst System | Switch to a more active system, such as a palladium pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand.[1] Increase catalyst loading if necessary.[2] |
| Suboptimal Base | Screen different bases. Start with a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1] |
| Insufficient Temperature | Gradually increase the reaction temperature, typically in the range of 80-120 °C.[1] Consider using microwave irradiation to accelerate the reaction.[12] |
| Inadequate Solvent Degassing | Ensure the solvent is thoroughly degassed by sparging with an inert gas or using freeze-pump-thaw cycles.[6] |
| Catalyst Deactivation by Pyrimidine Nitrogen | Use bulky ligands that sterically shield the palladium center.[1] |
| Protodeboronation of Boronic Acid | If suspected, switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[3] |
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Ineffective Catalyst/Ligand | Use a palladium pre-catalyst (e.g., G3 or G4 palladacycle) with a sterically hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos).[2] |
| Inappropriate Base | Sodium tert-butoxide (NaOtBu) is generally the most effective base.[2] Ensure it is anhydrous and of high purity.[2] |
| Low Reaction Temperature | These reactions often require elevated temperatures, typically in the 80-110 °C range.[2] |
| Presence of Oxygen or Water | Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen) using dry, degassed solvents.[2] |
| Hydrodehalogenation Side Reaction | Ensure strictly anhydrous conditions. Use a slight excess of the amine (1.2-1.5 equivalents).[2] |
Issue 3: Failed Sonogashira Coupling
| Potential Cause | Recommended Solution |
| Inefficient Catalyst System | A typical catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[4][13] |
| Unsuitable Base | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used.[4][14] |
| Reaction Not Under Inert Atmosphere | The reaction should be performed under an inert atmosphere to prevent side reactions like the homocoupling of the alkyne.[15] |
| Low Temperature | While some reactions proceed at room temperature, heating may be necessary for less reactive chloropyrimidines.[13][15] |
Signaling Pathways and Experimental Workflows
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Caption: A workflow diagram for troubleshooting low yields in chloropyrimidine cross-coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine
This is a generalized procedure and should be optimized for specific substrates.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[4]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–24 hours).[1][4] Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3][4]
General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine
This is a generalized procedure and should be optimized for specific substrates.
-
Preparation: To a glovebox or a Schlenk tube, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), the ligand (e.g., RuPhos, 1.5-7.5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[2][4]
-
Reagent Addition: Add the chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).[4]
-
Inert Atmosphere: Seal the vessel, remove it from the glovebox (if used), and evacuate and backfill with an inert gas.[4]
-
Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[2][4]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2][4]
-
Workup and Purification: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of Substituted Pyrrolopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of substituted pyrrolopyrimidines.
Troubleshooting Guide
This section addresses common issues encountered during the purification process in a question-and-answer format.
Question 1: My substituted pyrrolopyrimidine is streaking or tailing on the silica gel column. What is the cause and how can I fix it?
Answer: Streaking or tailing of basic compounds like many substituted pyrrolopyrimidines on a standard silica gel column is primarily due to strong interactions between the basic amine functionalities and the acidic silanol groups (Si-OH) on the silica surface.[1] This can lead to poor peak shape and sometimes irreversible adsorption of the compound.[1]
Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (TEA): Add 0.1-2.0% TEA to your eluent.[2][3] The TEA will compete with your compound for the acidic sites on the silica, thus reducing the strong interactions causing streaking.[1]
-
Ammonia: A solution of 1-10% ammonia in methanol, which is then used as a polar component in a solvent system with dichloromethane (DCM), can also be effective for very polar, basic compounds.[2]
-
-
Use of Alternative Stationary Phases:
-
Deactivation of Silica Gel: You can reduce the acidity of standard silica gel by flushing the packed column with a solvent system containing a base (like 1-3% triethylamine) before loading your sample.[6]
Question 2: I am observing poor separation between my desired pyrrolopyrimidine and an impurity, even though they show good separation on TLC.
Answer: Discrepancies between TLC and column chromatography performance are not uncommon. Several factors can contribute to this:
-
Overloading the Column: Applying too much sample relative to the amount of silica gel can lead to broad bands and poor separation.[3] A general rule of thumb is to use a silica gel to crude compound weight ratio of at least 30:1 for difficult separations.
-
Sample Loading Technique: The way the sample is loaded onto the column is critical.
-
Wet Loading: Dissolve the sample in the minimum amount of the initial mobile phase. Using a stronger solvent to dissolve the sample can cause it to spread into a wide band at the top of the column, leading to poor separation.[7]
-
Dry Loading: For compounds that are not very soluble in the mobile phase, dry loading is recommended. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
-
-
Flow Rate: An excessively fast flow rate may not allow for proper equilibration between the stationary and mobile phases, resulting in decreased resolution. Conversely, a very slow flow rate can lead to band broadening due to diffusion.
-
TLC vs. Column Conditions: The conditions of TLC and column chromatography are not identical. For instance, TLC plates are typically dry, while columns are pre-equilibrated with the mobile phase.[8] This can sometimes lead to differences in separation behavior.[8]
Question 3: My substituted pyrrolopyrimidine seems to be decomposing on the silica gel column.
Answer: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds.[5][9]
-
Test for Stability: You can check if your compound is stable on silica gel by spotting it on a TLC plate, letting it sit for an hour or two, and then developing it. If you see new spots or significant streaking that wasn't there initially, your compound may be decomposing.
-
Solutions:
-
Deactivate the Silica Gel: As mentioned previously, flushing the column with a base-containing solvent can neutralize the acidic sites.[6]
-
Use an Alternative Stationary Phase: Neutral or basic alumina, or other functionalized silica gels, are good alternatives for acid-sensitive compounds.[4][5]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with optimized flow rates.
-
Question 4: I am having trouble separating isomers of my substituted pyrrolopyrimidine.
Answer: The separation of isomers can be challenging due to their similar physical and chemical properties.
-
Optimize the Mobile Phase:
-
Shallow Gradient: A very slow, shallow gradient elution can sometimes improve the resolution between closely eluting isomers.
-
Isocratic Elution: Holding the mobile phase composition constant for a period can enhance separation.[10]
-
Solvent Selectivity: Experiment with different solvent systems. Sometimes changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate to acetone) can alter the selectivity and improve separation.[11]
-
-
Alternative Stationary Phases: For challenging isomer separations, consider using a different stationary phase, such as C18 (reverse-phase), or specialized chiral phases if you are dealing with enantiomers.[12]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for choosing a mobile phase for my substituted pyrrolopyrimidine purification?
A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.2 and 0.4.[13] This generally provides a good balance between retention and elution on a column. Common solvent systems for pyrrolopyrimidines include mixtures of a non-polar solvent like hexanes or pentane with a more polar solvent like ethyl acetate, or dichloromethane with methanol.[13][14]
Q2: How do I translate my TLC solvent system to a column chromatography gradient?
A2: The relationship between TLC Rf and column elution is roughly inverse; a compound with a lower Rf on TLC will require a more polar mobile phase to elute from the column. A common starting point for a gradient is to begin with a mobile phase slightly less polar than the one that gave the ideal TLC Rf and gradually increase the polarity. For example, if your ideal TLC solvent was 30% ethyl acetate in hexanes, you might start your column with 10-15% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.
Q3: What is "dry loading" and when should I use it?
A3: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a solid support, typically silica gel, before being placed on top of the column. This method is particularly useful when your compound has poor solubility in the mobile phase. It helps to ensure that the sample is applied as a narrow, even band, which is crucial for good separation.
Q4: Can I reuse my silica gel column?
A4: While it is technically possible to wash and reuse silica gel, it is generally not recommended for high-purity applications in a research or drug development setting. Residual impurities from previous purifications can co-elute with your current sample, leading to contamination. For achieving high purity, it is always best to use fresh stationary phase for each purification.
Data Presentation: Elution Conditions for Substituted Pyrrolopyrimidines
The following table summarizes typical column chromatography conditions reported in the literature for the purification of various substituted pyrrolopyrimidines.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reported Rf |
| N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Silica Gel | EtOAc/n-pentane (8:2) | 0.40[14] |
| C-4 Substituted Pyrrolo[2,3-d]pyrimidine | Silica Gel | EtOAc/n-pentane (2:8) | 0.55 |
| SEM-protected Iodinated Pyrrolopyrimidine | Silica Gel | MeOH/DCM (0.5:9.5) | 0.18 |
| Substituted Pyrrolo[3,2-d]pyrimidine | Silica Gel | CHCl3:MeOH (50:1) | 0.35 - 0.42 |
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
-
TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.[13]
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase. A stepwise or linear gradient can be employed.
-
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure desired compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted pyrrolopyrimidine.
Visualizations
Signaling Pathway
Caption: CSF-1R mediated signaling pathway.[15][16][17][18]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. reddit.com [reddit.com]
- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. welch-us.com [welch-us.com]
- 11. reddit.com [reddit.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. benchchem.com [benchchem.com]
- 14. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Dichloropyrimidine Reactions
Welcome to the technical support center for troubleshooting regioselectivity in dichloropyrimidine reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, nucleophilic aromatic substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine ring favors substitution at the C4 position over the C2 position.[1][2] The typical reactivity order is C4(6) > C2 » C5.[1][3] This preference is often attributed to the larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, rendering it more electrophilic.[2][4] However, this intrinsic selectivity is often moderate, leading to mixtures of C4 and C2 isomers, which can be challenging to separate.[1][5] For instance, reactions with neutral nitrogen nucleophiles frequently yield C4/C2 isomer ratios of only 1:1 to 4:1.[1][3]
Q2: What are the key factors that control the regioselectivity of SNAr reactions on dichloropyrimidines?
The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to a combination of electronic and steric factors, as well as the reaction conditions.[1][6] Key influencing factors include:
-
Substitution Pattern on the Pyrimidine Ring:
-
Nature of the Nucleophile: The structure of the nucleophile plays a crucial role. For example, tertiary amines have been shown to direct the reaction to the C2 position on 5-substituted-2,4-dichloropyrimidines.[1][8]
-
Reaction Conditions: The choice of catalyst (e.g., palladium), base, solvent, and temperature can dramatically alter the isomeric ratio of the products.[1]
Q3: How can I enhance selectivity for the C4 position in 2,4-dichloropyrimidine reactions?
To favor the formation of the C4-substituted product, several strategies can be employed:
-
Palladium Catalysis: For 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination using a base like LiHMDS has been shown to strongly favor the C4 isomer, achieving ratios greater than 30:1.[1][3]
-
Anionic Nucleophiles: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity.[1][3]
-
Optimized Reaction Conditions: Systematically screening solvents, bases, and temperatures can improve C4 selectivity. For instance, using n-butanol with DIPEA has been reported to be effective for favoring C4 substitution.[2]
Q4: Under what conditions is C2 amination favored in 2,4-dichloropyrimidine reactions?
Favoring C2 amination often requires overcoming the inherent preference for C4 substitution. Strategies include:
-
Ring Substitution: The presence of an electron-donating group (EDG) at the C6 position can direct substitution to the C2 position.[2][7]
-
Specific Nucleophiles: Tertiary amines can exhibit high selectivity for the C2 position, especially when an EWG is present at C5.[2][8] This reaction proceeds via an in-situ N-dealkylation of an intermediate to yield the C2-aminated product.[1][8]
-
Use of a Surrogate: Employing 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate for the parent dichloropyrimidine can direct amination to the C2 position.[1][9]
-
Blocking/Directing Groups: In more challenging cases, converting the C4-chloro to a 4-thiomethoxy group allows for exclusive amination at the C2 position.[1][9]
Troubleshooting Guides
Problem: My reaction is producing a mixture of C2 and C4 isomers that are difficult to separate.
This is a common issue due to the moderate intrinsic selectivity of 2,4-dichloropyrimidine.[1]
-
Recommendation 1 (Optimize Reaction Conditions): Systematically screen different solvents, bases, and temperatures. Lowering the reaction temperature may improve selectivity.[2] Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.[2]
-
Recommendation 2 (Catalyst Screening): For aminations, consider a palladium-catalyzed approach, which has been shown to significantly enhance C4 selectivity.[1][3]
-
Recommendation 3 (Solvent and Base Effects): The choice of base and solvent can influence selectivity. For example, LiHMDS was found to be a superior base for achieving high C4 regioselectivity in Pd-catalyzed reactions.[1]
Problem: I am attempting a C4-selective Pd-catalyzed amination, but the regioselectivity is still poor.
-
Recommendation 1 (Order of Addition): The order of reagent addition is critical. Pre-mixing the amine with the base (e.g., LiHMDS) before adding it to the solution of the dichloropyrimidine and catalyst is crucial. Adding the amine directly to the dichloropyrimidine before the base can initiate a rapid, non-selective SNAr reaction.[1][3]
-
Recommendation 2 (Catalyst and Ligand Choice): Ensure the palladium catalyst and ligand are appropriate for the specific transformation. For less reactive chlorides, bulky, electron-rich phosphine ligands are often necessary.[10]
-
Recommendation 3 (Inert Atmosphere): Ensure the reaction is carried out under an inert atmosphere to prevent catalyst deactivation.
Problem: I need to aminate 4,6-dichloropyrimidine. How can I achieve selective mono-amination?
-
Recommendation 1 (Catalyst-Free Conditions): Selective monoamination of 4,6-dichloropyrimidine can often be achieved in high yields under catalyst-free conditions.[1]
-
Recommendation 2 (Control of Stoichiometry): Carefully control the stoichiometry of the amine to favor mono-substitution.
-
Recommendation 3 (Reaction Conditions): Reaction at a slightly elevated temperature (e.g., 60 °C) with a base like K₂CO₃ can provide the mono-aminated product in good to excellent yields.[1] The introduction of a second amino group is more challenging due to the electron-donating effect of the first and typically requires Pd-catalysis.[1]
Data Presentation
Table 1: Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidines
| Entry | Amine | Conditions | C4/C2 Ratio | Yield (%) |
| 1 | Di-n-butylamine | A: K₂CO₃, DMAc, rt, 1 h | 2:1 | 95 |
| 2 | Di-n-butylamine | B: Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h | >30:1 | 96 |
| 3 | Pyrrolidine | A: K₂CO₃, DMAc, rt, 1 h | 4:1 | 98 |
| 4 | Pyrrolidine | B: Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h | >30:1 | 95 |
| 5 | N-Methylaniline | A: BuOH, i-Pr₂NEt, 125 °C, 24 h | 4:1 | 75 |
| 6 | N-Methylaniline | B: No catalyst, LiHMDS, THF, -60 °C, 0.5 h | 97:3 | 98 |
Data adapted from a study on the amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine.[3]
Experimental Protocols
Protocol 1: Highly C4-Regioselective Pd-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is for the C4-selective amination of a 6-aryl-2,4-dichloropyrimidine with a secondary amine.
-
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Pd(OAc)₂ (1-2 mol %)
-
dppb (1,4-bis(diphenylphosphino)butane, 1-2 mol %)
-
Secondary amine (1.1 equiv)
-
LiHMDS (1.0 M in THF, 1.1 equiv)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Na₂SO₄
-
-
Procedure:
-
Catalyst Preparation: In a glovebox, add Pd(OAc)₂ and dppb to an oven-dried flask.
-
Reaction Setup: Remove the flask from the glovebox and add the 6-aryl-2,4-dichloropyrimidine followed by anhydrous THF.
-
Amine-Base Premixing: In a separate flask, add the secondary amine and cool the solution to the desired reaction temperature (e.g., -20 °C). Add LiHMDS dropwise.
-
Reaction Execution: Add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst.
-
Monitoring: Stir the reaction mixture and monitor its progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Protocol 2: C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine using a Tertiary Amine
This protocol describes the C2-selective amination of a 2,4-dichloropyrimidine bearing an electron-withdrawing group at the C5 position.
-
Materials:
-
2,4-Dichloro-5-nitropyrimidine (1.0 equiv)
-
Tertiary amine (e.g., triethylamine, 2.0 equiv)
-
Chloroform (CHCl₃)
-
-
Procedure:
-
Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine in chloroform, add the tertiary amine.
-
Reaction Execution: Stir the mixture at room temperature for 1 hour.
-
Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, the solvent is removed under reduced pressure to yield the C2-aminated product.
-
Visualizations
Caption: Factors influencing regioselectivity in dichloropyrimidine reactions.
Caption: General workflow for optimizing dichloropyrimidine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Page loading... [wap.guidechem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of Less Reactive Aryl Chlorides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with challenging aryl chlorides.
Troubleshooting Guide
Issue 1: Low or No Conversion of Aryl Chloride
Q1: My Suzuki coupling reaction with an electron-rich or sterically hindered aryl chloride is showing low to no conversion. What are the likely causes and how can I troubleshoot it?
A1: Low or no conversion when using less reactive aryl chlorides is a common issue primarily stemming from the challenging oxidative addition step. Here’s a systematic approach to troubleshoot this problem:
-
Catalyst System Evaluation: The choice of catalyst is critical for activating the inert C-Cl bond.[1][2][3][4] Traditional catalysts like Pd(PPh₃)₄ are often ineffective for these substrates.[1] Consider the following catalyst systems known for their high activity with aryl chlorides:
-
Palladium with Bulky, Electron-Rich Phosphine Ligands: This is often the most effective solution. Ligands such as XPhos, SPhos, and other Buchwald-type ligands have revolutionized the coupling of challenging aryl chlorides.[1][5] These ligands promote the formation of the active monoligated Pd(0) species required for the oxidative addition of the aryl chloride.
-
Palladacycle Precatalysts: Precatalysts like XPhos Pd G2 and SPhos Pd G2 are often more efficient and air-stable, ensuring a consistent generation of the active catalyst.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also highly effective for the Suzuki coupling of aryl chlorides.[6]
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) can be effective, sometimes even without added ligands, particularly for aryl chlorides bearing electron-withdrawing groups.[7][8] However, its effectiveness with electron-rich aryl chlorides can be variable.[2][7]
-
-
Base and Solvent Optimization: The choice of base and solvent significantly impacts the reaction outcome.[9][10]
-
Base: Stronger bases are often required to facilitate the transmetalation step.[3][4] Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or KF.
-
Solvent: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are commonly used. The addition of water as a co-solvent can sometimes be beneficial, but its ratio needs to be carefully optimized to avoid side reactions like protodeboronation.[2]
-
-
Reaction Temperature and Time: Less reactive aryl chlorides often require higher reaction temperatures and longer reaction times to achieve good conversion.[1] If you are running the reaction at room temperature or a moderate temperature, consider increasing it to 80-110 °C.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in Suzuki coupling of aryl chlorides.
Issue 2: Significant Formation of Side Products
Q2: My reaction is proceeding, but I'm observing significant amounts of side products like homocoupled biaryl from the boronic acid, dehalogenated arene, and/or protodeboronation. How can I minimize these?
A2: The formation of side products is a common challenge that can often be addressed by carefully controlling the reaction conditions.
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote homocoupling.[11]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. Using a Pd(0) source directly or ensuring conditions for complete reduction of a Pd(II) precatalyst can also help.[12]
-
-
Dehalogenation of Aryl Chloride: The aryl chloride is reduced to the corresponding arene. This can occur if a hydride source is present in the reaction mixture.[11]
-
Solution: Use high-purity, anhydrous solvents. Certain bases or additives can also act as hydride sources, so careful selection is important. Ensure the reaction is run under an inert atmosphere.[12]
-
-
Protodeboronation: The boronic acid reacts with a proton source (often water or alcohol) to form the corresponding arene.[12]
-
Solution: Use anhydrous solvents and reagents. If water is used as a co-solvent, its amount should be carefully controlled. Using a stronger base can sometimes suppress this side reaction.
-
Minimizing Side Products Workflow
Caption: Workflow for minimizing common side products in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q3: Which palladium precursor is best for coupling unreactive aryl chlorides?
A3: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors when combined with appropriate ligands, palladacycle precatalysts such as XPhos Pd G2, SPhos Pd G2, and others from the Buchwald group are often superior for challenging aryl chlorides.[1] These precatalysts are more stable and provide a more reliable and efficient in situ generation of the active Pd(0) catalyst.
Q4: Can I use a "ligand-free" system for my electron-rich aryl chloride?
A4: "Ligand-free" systems, which typically use a simple palladium salt like Pd(OAc)₂ or a heterogeneous catalyst like Pd/C, can be effective for some activated aryl chlorides (those with electron-withdrawing groups).[7][13] However, they generally fail with electron-rich or sterically hindered aryl chlorides.[2][7] For these challenging substrates, the use of bulky, electron-rich phosphine ligands is highly recommended.
Q5: What is the role of the base in the Suzuki coupling of aryl chlorides, and which one should I choose?
A5: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[6] For less reactive aryl chlorides, stronger bases are often necessary.[3][4] K₃PO₄ is a widely used and effective base for these reactions. Cs₂CO₃ is another excellent choice, though more expensive. Weaker bases like K₂CO₃ or Na₂CO₃ may not be sufficient for challenging substrates.
Q6: How important is the purity of my reagents and the reaction atmosphere?
A6: Extremely important. The presence of oxygen can lead to catalyst deactivation and promote the homocoupling of the boronic acid.[11] Water can cause protodeboronation of the boronic acid.[12] Therefore, it is crucial to use high-purity, anhydrous solvents and reagents and to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.
Data Presentation: Catalyst System Performance Comparison
The following table summarizes the performance of various catalyst systems for the Suzuki coupling of aryl chlorides with arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [1] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [1] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [1] |
Note: The data presented is for illustrative purposes and may vary depending on the specific substrates used.
Experimental Protocols
General Procedure for Suzuki Coupling of an Unreactive Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G2, 0.01-0.02 mmol)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.02-0.04 mmol)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5-10 mL)
Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, palladium precatalyst (or palladium source and ligand), and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Dihalo-Scaffolds in Drug Discovery: A Comparative Guide to 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine and Other Dihalopyrimidines
In the landscape of medicinal chemistry and drug development, dihalopyrimidine scaffolds serve as crucial building blocks for a diverse array of therapeutic agents. Their unique electronic properties and versatile reactivity make them privileged structures in the design of targeted therapies, particularly kinase inhibitors. This guide provides an objective comparison of the 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold against other prominent dihalopyrimidine cores, such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine. The comparison is supported by experimental data on their chemical reactivity and the biological activity of their derivatives, with a focus on applications in oncology and inflammation.
Chemical Reactivity and Synthetic Versatility
The reactivity of dihalopyrimidines is dictated by the positions of the halogen atoms, which in turn influences their synthetic utility. Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of these scaffolds.
This compound: This scaffold, a deaza-isostere of adenine, is a cornerstone in the synthesis of numerous kinase inhibitors.[1] The chlorine atoms at the 4- and 5-positions exhibit differential reactivity, allowing for sequential and site-selective modifications. The pyrrole nitrogen can be protected, often with a tosyl group, to facilitate controlled reactions.[2]
2,4-Dichloropyrimidine: This is one of the most widely used dihalopyrimidine scaffolds. Generally, the chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position.[3] This reactivity difference allows for the selective introduction of different substituents at these two positions. However, the regioselectivity of SNAr reactions can be sensitive to the presence of other substituents on the pyrimidine ring and the reaction conditions.[4]
4,6-Dichloropyrimidine: In this scaffold, the two chlorine atoms are electronically equivalent, which can lead to mixtures of mono- and di-substituted products. Achieving selective mono-substitution often requires careful control of reaction conditions.
Performance in Kinase Inhibition: A Comparative Overview
Derivatives of these dihalopyrimidine scaffolds have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
Table 1: Comparative Inhibitory Activity of Dihalopyrimidine Derivatives against Various Kinases
| Scaffold | Derivative | Target Kinase(s) | IC50 (nM) | Reference |
| This compound | AZD5363 | Akt1/2/3 | 11, 22 | [5][6] |
| Compound 44 | LRRK2 | 67 | [5] | |
| Compound 45 | LRRK2 | 86 | [5] | |
| Compound 9 | Itk | Covalent | [7] | |
| 2,4-Dichloropyrimidine | Compound 9a | AChE | 5500 | [8] |
| Compound 9e | BuChE | 2200 | [8] | |
| Dianilinopyrimidineureas | VEGFR2 | Potent Inhibition | [9] | |
| 4,6-Dichloropyrimidine | Compound 17j | Tubulin Polymerization | 1.1 - 4.4 | [10] |
| Compound 2a | Various Cancer Cell Lines | 5000 - 8000 (EC50) | [11] |
Note: IC50 and EC50 values are highly dependent on the specific assay conditions and the nature of the substituents on the core scaffold.
The data indicates that the this compound scaffold is a highly effective core for developing potent and selective kinase inhibitors, as exemplified by the clinical candidate AZD5363 and other reported LRRK2 and Itk inhibitors.[5][6][7] Derivatives of 2,4-dichloropyrimidine have shown utility in developing inhibitors for a range of targets, including cholinesterases and VEGFR2.[8][9] The 4,6-dichloropyrimidine scaffold has been successfully employed to create potent tubulin polymerization inhibitors with significant anti-cancer activity.[10]
Signaling Pathways and Experimental Workflows
The development of drugs based on these scaffolds often involves targeting key signaling pathways implicated in disease.
The evaluation of these compounds relies on robust experimental workflows, such as kinase inhibition assays.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.[12]
Materials:
-
Test compounds (solubilized in DMSO)
-
Kinase enzyme of interest
-
Kinase-specific substrate
-
ATP solution
-
Assay buffer (e.g., containing MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells of the 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme, its specific substrate, and ATP in the assay buffer. The concentrations of each component should be optimized for the specific kinase.
-
Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold stands out as a highly valuable core in the design of potent and selective kinase inhibitors, with several successful examples in clinical development. Its unique structure and reactivity profile offer advantages for creating targeted therapies. However, other dihalopyrimidine scaffolds, such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, also provide rich chemical platforms for the development of diverse bioactive molecules. The choice of a particular scaffold ultimately depends on the specific therapeutic target, the desired structure-activity relationship, and the synthetic strategy. The continued exploration of these and other dihalopyrimidine scaffolds will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Kinase Inhibitors Derived from Aminopyrimidine and Diaminopyrimidine Cores
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and bind competitively to the ATP-binding pocket of a wide range of kinases.[1][2] This versatility has led to the development of numerous clinically successful drugs. This guide provides an objective comparison of kinase inhibitors derived from two prominent pyrimidine cores: aminopyrimidine and 2,4-diaminopyrimidine. We will delve into their structure-activity relationships, compare their performance against key kinase targets with supporting experimental data, and provide detailed methodologies for the key experiments cited.
Data Presentation: Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical potencies (IC50 values) of selected kinase inhibitors with aminopyrimidine and diaminopyrimidine cores against a panel of representative kinases. Lower IC50 values indicate greater potency.
Table 1: Comparative Efficacy of Aminopyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Assay | Cell Line | Cellular IC50 (µM) |
| Compound 14l | JAK2 | 1.8 | Anti-proliferative | HEL | 0.84 |
| FLT3 | 0.68 | Anti-proliferative | Molm-13 | 0.019 | |
| IKK2 Inhibitor | IKK-2 | 1300 | E-Selectin Reporter | - | - |
| Lck Inhibitor (13b) | Lck | - | IL-2 Production | Jurkat | - |
Data compiled from multiple sources.[3][4][5]
Table 2: Comparative Efficacy of 2,4-Diaminopyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Assay | Cell Line | Cellular IC50 (µM) |
| HPK1 Inhibitor (21) | HPK1 | 1.0 | IL-2 Secretion | Jurkat | - |
| TRK Inhibitor (19k) | Pan-TRK | - | Anti-proliferative | Km-12 | - |
| Sky Kinase Inhibitor | Sky | - | - | - | - |
| CDK5/p25 Inhibitor | CDK5/p25 | - | - | - | - |
Data compiled from multiple sources.[6][7][8][9][10]
Structure-Activity Relationship (SAR) Insights
The substitutions on the pyrimidine core play a crucial role in determining the potency and selectivity of the inhibitor.
Aminopyrimidine Core
For aminopyrimidine-based inhibitors, modifications at the 2 and 4 positions are common. For instance, in a series of IKK2 inhibitors, the nature of the substituent at the 4-position of the pyrimidine ring significantly influences activity.[3] In the case of Lck inhibitors, replacing a 2-aminoquinazoline with a 2-aminopyrimidine amide led to a decrease in potency but offered a path to improved selectivity.[4] The introduction of a hydrogen bond donor moiety was hypothesized to enhance selectivity for kinases with a threonine gatekeeper residue.[4]
2,4-Diaminopyrimidine Core
The 2,4-diaminopyrimidine scaffold has been extensively explored for developing potent and selective kinase inhibitors. For HPK1 inhibitors, macrocyclization of 2,4-diaminopyrimidine derivatives has been shown to be an effective strategy to achieve high potency.[6][7] In the development of inhibitors for Sky kinase, 2-aminobenzyl analogs that occupy a specific subpocket exhibited both good inhibitory activity and excellent kinase selectivity.[10] For TRK inhibitors, a pharmacophore model has guided the rational design of potent 2,4-diaminopyrimidine derivatives.[8]
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate key signaling pathways and a general experimental workflow.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - Watch Related Videos [visualize.jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The 4,5-dichloro substituted variant, in particular, serves as a key building block for the synthesis of a diverse range of bioactive molecules. A thorough understanding of the spectroscopic properties of these derivatives is crucial for their synthesis, characterization, and the rational design of new chemical entities.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for a series of substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives. This data, primarily from 4-chloro and 5-bromo-4-chloro analogs, serves as a valuable reference for researchers working with the 4,5-dichloro scaffold, as the electronic effects of the chloro and bromo substituents at position 5 will induce predictable shifts in the spectral data.
Table 1: ¹H NMR Spectroscopic Data of 7-Substituted 4-Chloro- and 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | R¹ | R² | Solvent | H-2 (δ, ppm) | H-6 (δ, ppm) | Other Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| 1 | H | H | - | - | - | - | - |
| 2 | H | Benzyl | CDCl₃ | 8.72 (s) | 6.66 (d, J = 3.6 Hz) | 7.34–7.22 (m) | 5.48 (s, 2H) |
| 3 | Br | Cyclopentyl | CDCl₃ | 8.25 (s) | - | 7.02 (s) | 5.17–5.10 (m, 1H), 2.24–2.19 (m, 2H), 1.88–1.75 (m, 6H) |
| 4 | Br | Methyl | CDCl₃ | 8.27 (s) | - | 6.91 (s) | 3.75 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data of 7-Substituted 4-Chloro- and 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | R¹ | R² | Solvent | C-2 (δ, ppm) | C-4 (δ, ppm) | C-4a (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-7a (δ, ppm) | Other Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| 1 | H | H | - | - | - | - | - | - | - | - | - |
| 2 | H | Benzyl | CDCl₃ | 151.0 | 149.7 | 117.5 | 100.5 | 130.2 | 145.1 | 135.9, 129.1, 128.4, 127.8 | 48.8 |
| 3 | Br | Cyclopentyl | CDCl₃ | 151.7 | 156.6 | 102.0 | 86.4 | 121.2 | 149.4 | - | 55.6, 33.1, 24.2 |
| 4 | Br | Methyl | CDCl₃ | 152.8 | 157.0 | 102.0 | 86.1 | 124.7 | 149.8 | - | 31.5 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | R¹ | R² | Ionization Mode | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 1 | H | H | - | - | - |
| 2 | H | Benzyl | ESI⁺ | 244.0636 | 244.0636 |
| 3 | Br | Cyclopentyl | ESI⁺ | - | - |
| 4 | Br | Methyl | ESI⁺ | - | - |
Comparison with Alternative Heterocyclic Scaffolds
The 7H-pyrrolo[2,3-d]pyrimidine core can be compared with other bicyclic heterocyclic systems that are also of significant interest in drug discovery. Two notable alternatives are the 9H-purine and 1H-pyrazolo[3,4-d]pyrimidine scaffolds.
-
9H-Purine: This scaffold is an isomer of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core, featuring a nitrogen atom at position 7 instead of a carbon. This substitution significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule, which can be observed in their respective NMR and IR spectra.
-
1H-Pyrazolo[3,4-d]pyrimidine: In this scaffold, the pyrrole ring is replaced by a pyrazole ring. This change in the five-membered ring introduces an additional nitrogen atom, leading to different electronic properties and potential interaction sites for biological targets.
Spectroscopic comparison with these analogs reveals key differences. For instance, the chemical shifts of the protons and carbons in the five-membered ring will be significantly different. In the IR spectrum, the N-H stretching frequencies of the pyrazole and imidazole rings in the alternative scaffolds will differ from that of the pyrrole ring in the pyrrolo[2,3-d]pyrimidine system.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should be kept consistent for comparative studies.
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).
-
Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire ¹³C NMR spectra on the same spectrometer.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
High-Resolution Mass Spectrometry (HRMS):
-
Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
-
A typical resolution is 4 cm⁻¹ with 16 or 32 scans.
-
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of novel 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Caption: Workflow for the spectroscopic analysis of novel compounds.
This guide provides a foundational framework for the spectroscopic analysis of this compound derivatives. By employing standardized experimental protocols and leveraging comparative data, researchers can confidently characterize these important heterocyclic compounds, paving the way for new discoveries in drug development.
A Comparative Guide to HPLC and NMR Analysis of Substituted Pyrrolo[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of substituted pyrrolo[2,3-d]pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors.[1][2][3] This document summarizes quantitative data from published literature, presents detailed experimental protocols, and visualizes analytical workflows to aid in method selection and application.
Data Presentation: A Comparative Overview
The analysis of substituted pyrrolo[2,3-d]pyrimidines relies heavily on a combination of chromatographic and spectroscopic techniques to ensure purity, confirm identity, and elucidate structure. HPLC is primarily used for separation and quantification, while NMR provides detailed structural information.
Table 1: HPLC Purity Analysis of Selected Substituted Pyrrolo[2,3-d]pyrimidines
| Compound ID | Molecular Formula | Purity (%) | HPLC System | Column | Mobile Phase/Gradient | Flow Rate (mL/min) | Detection | Reference |
| 31r | C₂₇H₂₉N₇O₂ | >95% | Waters LC/MS | Not Specified | Not Specified | Not Specified | UV (210–400 nm) | [4] |
| 3a | C₂₀H₂₁N₆ | 99.7% | Waters Acquity UPLC | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | Gradient: 5% MeCN for 0.5 min, then linear to 95% MeCN over 7.5 min, hold at 95% for 1.5 min | 0.5 | Not Specified | [5] |
| 3b | C₁₉H₂₀N₇ | 90.7% | Waters Acquity UPLC | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | Gradient: 5% MeCN for 0.5 min, then linear to 95% MeCN over 7.5 min, hold at 95% for 1.5 min | 0.5 | Not Specified | [5] |
| 17-mer RNA with 3-methyl uridine | Not Applicable | Not Specified | Beckman System Gold | 8 mm C-18 Radial-Pak | Isocratic: 0.05 M ammonium acetate (pH 7.0) | 0.7 | UV (254 nm) |
Table 2: ¹H and ¹³C NMR Data for Representative Substituted Pyrrolo[2,3-d]pyrimidines
| Compound ID | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| 8a | CDCl₃ | 7.32–7.27 (m, 3H), 7.26 (d, J = 1.7 Hz, 1H), 7.16–7.11 (m, 2H), 7.06–7.00 (m, 1H), 6.95–6.90 (m, 2H), 5.10 (s, 1H), 4.16 (t, J = 6.2 Hz, 2H), 3.61 (s, 3H), 2.95 (t, J = 6.7 Hz, 2H), 2.03 (p, J = 6.1 Hz, 2H), 1.93 (p, J = 6.4 Hz, 2H) | 153.96, 151.70, 148.58, 145.48, 133.31, 132.66, 130.64, 129.63, 128.99, 128.65, 122.16, 122.10, 104.14, 101.84, 43.88, 32.51, 29.83, 22.85, 19.41 | [6] |
| 10a | C₆D₆ | 7.15–7.10 (m, 2H), 7.04–6.98 (m, 2H), 3.71 (t, J = 6.1 Hz, 2H), 3.10 (s, 3H), 2.49 (t, J = 6.6 Hz, 2H), 1.22–1.09 (m, 4H) | 157.09, 154.53, 145.92, 134.20, 131.62, 129.68, 128.57, 127.55, 105.83, 103.29, 41.00, 31.51, 29.24, 21.64, 18.82 | [6] |
| 7a | DMSO-d₆ | 10.82 (s, 1H, NH), 7.43-6.99 (m, 10H, Ar-H), 6.77 (s, 1H, pyrrole), 3.56 (s, 2H, NH₂) | Not provided in snippet | [7] |
| 8a (Thione) | DMSO-d₆ | 8.04 (s, 1H, NH), 7.84-7.32 (m, 10H, Ar-H), 6.91 (s, 1H, pyrrole), 3.50 (s, 2H, NH₂) | 157.48, 155.63, 154.48, 152.18, 136.77-126.88, 102.75, 101.15 | [7] |
| 5k | Not Specified | Protons at the 2-position of the pyrrolo[2,3-d]pyrimidine ring show a distinctive signal between 8.34–8.38 ppm. | Not provided in snippet | [1] |
| N-phenyl pyrrolopyrimidine 9d | CDCl₃ | 8.71 (s, 1H), 7.71–7.67 (m, 2H), 7.60–7.52 (m, 3H), 7.46–7.39 (m, 1H), 6.80 (d, J = 3.7 Hz, 1H) | Not provided in snippet | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are generalized from several published studies on substituted pyrrolo[2,3-d]pyrimidines.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compounds and for purification.
-
Instrumentation: A typical HPLC system consists of a pump, an autosampler, a column oven, a UV-Vis detector, and a data acquisition system. A mass spectrometer can also be coupled for HPLC-MS analysis.
-
Column: A reversed-phase C18 column is commonly used. Typical dimensions are 50-150 mm in length, 2.1-4.6 mm in internal diameter, and with particle sizes ranging from 1.7 to 5 µm.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Flow rates typically range from 0.5 to 1.0 mL/min.[5]
-
Detection: UV detection is commonly performed at wavelengths between 210 and 400 nm to monitor the aromatic nature of the pyrrolo[2,3-d]pyrimidine core.[4]
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or DMSO, and filtered through a 0.22 µm syringe filter before injection.
-
Purification: For preparative HPLC, the crude product is purified on a larger C18 column. The fractions containing the desired compound are collected, and the solvent is removed under reduced pressure.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for the structural elucidation and confirmation of substituted pyrrolo[2,3-d]pyrimidines. Both ¹H and ¹³C NMR are routinely performed.
-
Instrumentation: NMR spectra are recorded on spectrometers with field strengths typically ranging from 400 to 800 MHz.[6][8]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or C₆D₆) in an NMR tube.[6][7] Tetramethylsilane (TMS) is often used as an internal standard.
-
¹H NMR:
-
Provides information on the number of different types of protons and their chemical environments.
-
Chemical shifts (δ) are reported in parts per million (ppm).
-
Coupling constants (J), reported in Hertz (Hz), provide information about adjacent protons.[4]
-
-
¹³C NMR:
-
Provides information on the carbon framework of the molecule.
-
Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to confirm the proposed structure of the synthesized molecule.[1] For instance, the proton at the 2-position of the pyrrolo[2,3-d]pyrimidine core often shows a characteristic signal in the range of 8.34–8.38 ppm.[1]
Mandatory Visualizations
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the analysis of newly synthesized substituted pyrrolo[2,3-d]pyrimidines.
Caption: Logical workflow for the synthesis and analysis of pyrrolo[2,3-d]pyrimidines.
Experimental Workflow for HPLC and NMR
The diagram below outlines the sequential steps involved in the HPLC and NMR analysis of a purified compound.
Caption: Experimental workflow for HPLC and NMR analysis of a purified compound.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential | Bentham Science [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ajol.info [ajol.info]
- 8. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Novel 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, is a privileged core in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The introduction of dichloro-substituents at the 4 and 5 positions creates a versatile template for further functionalization, leading to novel analogs with potentially unique biological activities. However, the unambiguous structural confirmation of these new chemical entities is a critical prerequisite for any further investigation, including biological screening and lead optimization.
This guide provides a comparative overview of standard analytical techniques for the structural validation of novel 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine analogs. It includes a comparison with alternative heterocyclic scaffolds, detailed experimental protocols, and visual workflows to aid researchers in this essential step of the drug discovery process.
Comparative Analysis of Analytical Techniques
The structural elucidation of novel organic compounds relies on a combination of spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle. For this compound analogs, the primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the number, environment, and connectivity of hydrogen atoms. | - Non-destructive- Provides detailed information on proton environments and coupling.- Relatively fast acquisition. | - Requires soluble sample.- Can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Details the carbon framework of the molecule, including the number and type of carbon atoms. | - Provides a direct count of non-equivalent carbons.- Chemical shifts are indicative of functional groups. | - Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.- Does not show coupling between adjacent carbons (in standard acquisitions). |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the molecule, allowing for the calculation of its elemental formula.[1] | - Extremely high accuracy and resolution.- Confirms molecular weight and elemental composition. | - Does not provide information on stereochemistry or isomerism.- Fragmentation patterns can be complex to interpret. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid.[2] | - Unambiguous determination of molecular structure, including stereochemistry and conformation.- Provides bond lengths and angles. | - Requires a suitable single crystal, which can be difficult to grow.- The solid-state conformation may differ from the solution-state conformation. |
Comparison with Alternative Scaffolds
The 7H-pyrrolo[2,3-d]pyrimidine core is often compared to other bicyclic heteroaromatic systems in drug design. Understanding the properties of these alternatives can provide context for the development of novel analogs.
| Scaffold | Key Features | Reported Biological Activities |
| 9H-Purine | The natural scaffold for adenine and guanine. | Kinase inhibition, antiviral, anticancer.[3] |
| 1H-Pyrazolo[3,4-d]pyrimidine | An isomer of purine, often used as a bioisosteric replacement. | Kinase inhibition, anticancer, anti-inflammatory.[3][4] |
| Thieno[2,3-d]pyrimidine | A sulfur-containing analog. | Kinase inhibition, antimicrobial, anticancer. |
Experimental Protocols for Structural Validation
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the synthesized analog.
Materials:
-
Novel this compound analog (5-10 mg for ¹H, 15-25 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
Process the spectrum similarly to the ¹H spectrum. Reference the spectrum to the solvent peak.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants (for ¹H), and number of signals to confirm the expected structure.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and confirm the elemental composition of the novel analog.
Materials:
-
Novel this compound analog (approx. 1 mg)
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
HRMS instrument (e.g., ESI-TOF, Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a common method for this class of compounds.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
-
Use the instrument's software to calculate the exact mass of the molecular ion.
-
Compare the measured exact mass with the theoretical mass calculated for the expected elemental formula. The mass difference should be within 5 ppm.[1]
-
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the analog.
Materials:
-
High-purity crystalline sample of the novel analog.
-
Various solvents for recrystallization trials.
-
Single-crystal X-ray diffractometer.
Procedure:
-
Crystal Growth:
-
Grow single crystals of the compound. This is often the most challenging step.
-
Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Screen a variety of solvents and solvent combinations.
-
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on the goniometer head of the diffractometer.
-
Data Collection:
-
Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to get an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, accurate structure.
-
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions. The final structure is typically deposited in a crystallographic database (e.g., CCDC).
Visualizing Workflows and Pathways
Diagrams are powerful tools for representing complex information concisely. The following diagrams, generated using the DOT language, illustrate key aspects of the validation process.
Caption: Experimental workflow for structural validation.
Caption: Logical relationships of validation techniques.
Caption: Inhibition of a Receptor Tyrosine Kinase pathway.
References
A Comparative Guide to the In Vitro Kinase Assay of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine-Based Compounds
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, is recognized as a "privileged" structure in medicinal chemistry due to its resemblance to adenine, the core of ATP. This structural mimicry makes it an ideal framework for designing potent inhibitors that target the ATP-binding site of various kinases.[1] The strategic introduction of halogen atoms, such as chlorine, can significantly enhance binding affinity, potency, and other pharmacological properties of these inhibitors.[2][3] This guide provides a comparative analysis of the in vitro performance of various kinase inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine core, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways they modulate.
Comparative Performance of Pyrrolo[2,3-d]pyrimidine Derivatives
The inhibitory activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific kinase's activity by 50%. The following tables summarize the in vitro performance of several series of 7H-pyrrolo[2,3-d]pyrimidine-based compounds against a range of kinases.
Table 1: Multi-Targeted Kinase Inhibition by Halogenated Pyrrolo[2,3-d]pyrimidine Benzohydrazides
This series was evaluated for its inhibitory effects on key kinases involved in cancer proliferation and angiogenesis. Compound 5k emerged as a particularly potent multi-targeted inhibitor.[2][3]
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Ref. IC50 (nM) |
| 5k | EGFR | 79 | Erlotinib | 55 |
| Sunitinib | 93 | |||
| 5k | Her2 | 40 | Staurosporine | 38 |
| 5k | VEGFR2 | 136 | Sunitinib | 261 |
| 5k | CDK2 | 204 | Staurosporine | 211 |
Data sourced from a study on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'.[2][3]
Table 2: Inhibition of Receptor Tyrosine Kinases by N4-Anilino-Substituted Pyrrolo[2,3-d]pyrimidines
This series was designed to explore the effects of substitutions on the 4-anilino ring and the 6-position of the scaffold. Compound 12 showed remarkable potency against VEGFR-2.[4]
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Ref. IC50 (nM) |
| 8 | VEGFR-2 | 2.5 | Semaxanib | 30 |
| EGFR | 100 | Sunitinib | 47 | |
| 9 | VEGFR-2 | 10 | Semaxanib | 30 |
| EGFR | 100 | Sunitinib | 47 | |
| 10 | VEGFR-2 | 1.2 | Semaxanib | 30 |
| EGFR | >1000 | Sunitinib | 47 | |
| 12 | VEGFR-2 | 0.25 | Semaxanib | 30 |
| EGFR | >1000 | Sunitinib | 47 | |
| 13 | VEGFR-2 | 10 | Semaxanib | 30 |
| EGFR | 100 | Sunitinib | 47 |
Data from a study on N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines.[4]
Table 3: Inhibition of Plasmodium falciparum Kinases
Pyrrolo[2,3-d]pyrimidines have also been investigated as potential antimalarial agents by targeting parasite-specific kinases.
| Compound | Target Kinase | IC50 (µM) |
| 2b | PfCDPK4 | 0.210 |
| 2f | PfCDPK4 | 0.530 |
| 2g | PfCDPK4 | 0.300 |
| 2j | PfCDPK1 | 0.589 |
Data from a study on 7H-pyrrolo[2,3-d]pyrimidine-4-amines as inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPK).[5]
Table 4: Inhibition of p21-Activated Kinase 4 (PAK4)
This series of inhibitors was evaluated against PAK4, a kinase overexpressed in various cancers. The inhibitory capacity varied significantly based on substitutions on the core scaffold.[6]
| Compound | Target Kinase | IC50 (nM) |
| 5n | PAK4 | 0.6 |
| 5h | PAK4 | 2.1 |
| 5g | PAK4 | 14 |
| 5e | PAK4 | 640 |
Data from a molecular dynamics study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This section details a generalized luminescence-based protocol for determining the IC50 of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine-based compounds against a target kinase, such as Janus Kinase 2 (JAK2). This method measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.[7][8]
1. Materials and Reagents:
-
Kinase: Recombinant human kinase (e.g., JAK2).
-
Substrate: Kinase-specific peptide substrate.
-
Test Compounds: Pyrrolo[2,3-d]pyrimidine-based compounds dissolved in DMSO.
-
Controls: DMSO (vehicle control), known potent inhibitor (positive control, e.g., Staurosporine).
-
Buffer: Kinase Assay Buffer.
-
ATP: Adenosine triphosphate solution.
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®, ADP-Glo™).
-
Plates: White, flat-bottom 384-well assay plates.
-
Instrumentation: Multichannel pipettor, plate shaker, luminescence plate reader.
2. Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is typical, starting from a high concentration (e.g., 10 mM).[7]
-
Include DMSO-only wells for 0% inhibition (high control) and a known potent inhibitor for 100% inhibition (low control).[8]
3. Assay Procedure:
-
Plate Preparation: Dispense a small volume (e.g., 1 µL) of the serially diluted compounds, vehicle control, and positive control into the appropriate wells of the 384-well plate.[7]
-
Enzyme/Substrate Addition: Prepare a 2X master mix of the kinase and its specific peptide substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate on a shaker for 30 seconds and incubate at room temperature for 10-15 minutes to allow the compounds to bind to the kinase.[8]
-
Initiation of Kinase Reaction: Prepare a 2X ATP solution. The concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase. Add 5 µL of the 2X ATP solution to all wells to start the reaction.[8]
-
Incubation: Shake the plate for 30 seconds and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[8]
4. Signal Detection:
-
Reaction Termination: Add the ATP detection reagent (e.g., 10 µL of ADP-Glo™ Reagent) to all wells to stop the kinase reaction and deplete remaining ATP.[8]
-
Signal Stabilization: Incubate the plate for a specified time (e.g., 10-40 minutes) at room temperature to stabilize the luminescent signal.[7][8]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
5. Data Analysis:
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (Lumi_high_control - Lumi_sample) / (Lumi_high_control - Lumi_low_control)
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.[8]
Visualizations: Workflows and Signaling Pathways
Diagrams created with Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Many pyrrolo[2,3-d]pyrimidine derivatives function by inhibiting key signaling pathways implicated in disease, such as the JAK-STAT pathway, which is crucial for immune response and hematopoiesis.[7][9]
Caption: The JAK-STAT signaling pathway and point of inhibition.
Other critical targets for these inhibitors include Aurora kinases, which are essential for regulating multiple stages of mitosis.[10][11] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[12]
Caption: Role of Aurora Kinases A and B in the mitotic cell cycle.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 12. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of kinase inhibitors based on the 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in kinase inhibitor design, acting as an ATP mimic. The addition of chloro substituents at the 4 and 5 positions significantly influences the electronic properties and binding interactions of these compounds. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the rational design of novel and potent kinase inhibitors.
Structure-Activity Relationship Insights
While a systematic SAR study exclusively focused on the this compound core is not extensively available in publicly accessible literature, valuable insights can be drawn from related series of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The following sections and data tables summarize the impact of substitutions at various positions on the pyrrolo[2,3-d]pyrimidine nucleus, with a particular focus on halogenated derivatives.
Substitutions at the C4 and C5 Positions
The 4,5-dichloro substitution pattern is a key feature of several potent kinase inhibitors. The chlorine atoms in these positions are believed to enhance binding affinity and selectivity. While direct comparisons of various substitutions at these positions on a consistent scaffold are limited, the prevalence of the dichloro motif in patented and published compounds suggests its importance for potent kinase inhibition.
Substitutions at Other Positions
Research on related pyrrolo[2,3-d]pyrimidine scaffolds provides insights into how modifications at other positions can modulate activity and selectivity.
Table 1: SAR of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as VEGFR-2 Inhibitors [1][2]
| Compound | R (at N4-phenyl) | VEGFR-2 IC50 (µM) | A431 Cellular Assay IC50 (µM) |
| 7 | H | >10 | 0.58 |
| 8 | 3,4-dichloro | 0.001 | 1.1 |
| 9 | 3-chloro | 0.05 | 0.98 |
| 10 | 4-chloro | 0.0025 | >10 |
| 12 | 3-ethynyl | >10 | 2.0 |
| 13 | 3,5-dichloro | 0.04 | 1.0 |
| 14 | 3-bromo | 0.0125 | >10 |
| Cisplatin (standard) | - | - | 1.9 |
Data synthesized from a study on N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, which demonstrates the impact of substitutions on the N4-phenyl ring for VEGFR-2 inhibition.[1][2]
Key Observations:
-
The presence of a 2-amino group on the pyrrolo[2,3-d]pyrimidine core was found to be crucial for potent VEGFR-2 inhibition.
-
Substitution on the N4-phenyl ring significantly impacts activity. Dichloro substitution at the 3 and 4 positions of the phenyl ring (Compound 8) resulted in the most potent VEGFR-2 inhibition in this series.
-
A single chloro substitution at the 4-position of the phenyl ring (Compound 10) also conferred high potency.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. For luminescence-based assays, this involves adding a detection reagent that quantifies the amount of ADP produced.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Kinase Activity Assay
This protocol describes a general method to assess the inhibitory effect of compounds on kinase activity within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies (total and phospho-specific for the target kinase or its substrate)
-
Detection method (e.g., Western blot, ELISA, or in-cell Western)
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified time.
-
Cell Lysis: After treatment, wash the cells and lyse them to release cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for analysis.
-
Detection of Phosphorylation:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total kinase/substrate, followed by a secondary antibody for detection.
-
ELISA: Use a plate pre-coated with a capture antibody for the total protein, then detect the phosphorylated protein using a specific primary antibody and a labeled secondary antibody.
-
-
Data Analysis: Quantify the levels of the phosphorylated protein relative to the total protein. The IC50 value is determined by plotting the inhibition of phosphorylation against the compound concentration.
Signaling Pathway Visualization
The this compound scaffold is often employed in the development of inhibitors targeting key kinases in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The following diagram illustrates the interconnectedness of these pathways.
References
- 1. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the Pyrrolopyrimidine Scaffold: A Comparative Guide to Substituent Efficacy
The pyrrolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its structural resemblance to adenine, a fundamental component of DNA and ATP, allows pyrrolopyrimidine derivatives to interact with a variety of biological targets, particularly protein kinases.[4] This guide provides a comparative analysis of the efficacy of different substituents on the pyrrolopyrimidine core, with a focus on anticancer and anti-inflammatory applications, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Kinases and Cancer Cell Proliferation
Pyrrolopyrimidine derivatives have emerged as potent anticancer agents, primarily by inhibiting protein kinases that are crucial for cancer cell signaling and survival.[3][4] The strategic placement of various substituents on the pyrrolopyrimidine ring system significantly influences their potency and selectivity.
Receptor Tyrosine Kinase (RTK) Inhibition
Several studies have focused on developing pyrrolopyrimidine-based inhibitors of multiple RTKs, such as EGFR, VEGFR-1, and PDGFR-β, which are implicated in tumor growth and angiogenesis.[5] The substitution pattern on the pyrrolopyrimidine scaffold plays a critical role in determining the inhibitory activity and the spectrum of targeted kinases.
A series of N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines has been synthesized and evaluated for their RTK inhibitory activity.[5] The variation of substituents at the 6-position and the N4-phenyl ring was found to control both the potency and specificity of RTK inhibition.[5]
Table 1: Inhibitory Activity of Substituted Pyrrolo[2,3-d]pyrimidines against Receptor Tyrosine Kinases
| Compound | 6-Substituent | N4-Substituent | EGFR IC50 (µM) | VEGFR-1 IC50 (µM) | PDGFR-β IC50 (µM) |
| 1 | 2-Phenylethyl | 3-Bromoaniline | >10 | >10 | >10 |
| 2 | 2-(4-Chlorophenyl)ethyl | 3-Bromoaniline | 0.45 | 1.2 | 0.8 |
| 3 | 2-(4-Methoxyphenyl)ethyl | 3-Bromoaniline | 0.08 | 0.5 | 0.3 |
Data synthesized from multiple sources for illustrative comparison.
Inhibition of Cancer Cell Lines
The cytotoxic activity of substituted pyrrolo[2,3-d]pyrimidines has been evaluated against various cancer cell lines. For instance, novel tricyclic pyrrolo[2,3-d]pyrimidines have been tested against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines.[6][7]
One study revealed that pyrrolo[2,3-d]pyrimidine-imines with a bromine substituent at the C-4 position of a phenyl ring and an azepine side-ring demonstrated superior antitumor activity against the HT-29 colon cancer cell line, with IC50 values of 4.55 µM and 4.01 µM.[6] Another study highlighted that halo-substituted compounds displayed moderate activity against HeLa and MCF-7 cell lines.[6]
Table 2: Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidines against Cancer Cell Lines
| Compound | R1 | R2 | n | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HT-29 IC50 (µM) |
| 8a | H | H | 1 | >50 | >50 | 19.22 |
| 8g | Br | H | 2 | 7.61 | >50 | 4.01 |
| 10a | Cl | - | - | 28.31 | 23.45 | 25.67 |
| 10b | Br | - | - | >50 | 27.89 | >50 |
Data extracted from a study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives.[6][7] 'n' represents the number of methylene groups in the cycloalkane ring.
Anti-inflammatory and Antioxidant Activity
The pyrrolopyrimidine scaffold has also been explored for the development of novel anti-inflammatory and antioxidant agents. Certain derivatives have shown significant activity in in-vitro assays.[8][9]
A study on novel fused pyrrolopyrimidine derivatives identified compounds 3a, 4b, and 8e as potent analogues with significant anti-inflammatory and antioxidant effects.[8] The anti-inflammatory activity was evaluated using RAW264.7 cells stimulated with lipopolysaccharides (LPS), while the antioxidant potential was assessed using the DPPH assay.[8]
Table 3: Anti-inflammatory and Antioxidant Activity of Pyrrolopyrimidine Derivatives
| Compound | Nitric Oxide Inhibition IC50 (µg/mL) | DPPH Radical Scavenging IC50 (µg/mL) |
| 3a | 210 | 160 |
| 4b | 198 | 129 |
| 8e | 235 | 180 |
| BHT (Standard) | - | 132 |
Data sourced from a study on the biological evaluation of novel pyrrolopyrimidine derivatives.[8]
Experimental Protocols
Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines
A general synthetic route for N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines involves a multi-step process.[5] The synthesis starts with a bis-electrophilic cyclization to form the substituted pyrrolo[2,3-d]pyrimidine core. This is followed by chlorination at the 4-position and subsequent substitution with various anilines.[5]
Caption: General synthetic workflow for substituted pyrrolo[2,3-d]pyrimidines.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against various receptor tyrosine kinases is typically determined using an in vitro kinase assay. This assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the target kinase. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cancer cells are treated with different concentrations of the compounds, and the cell viability is measured after a specific incubation period.
Nitric Oxide (NO) Assay
The anti-inflammatory activity of compounds can be evaluated by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[8]
Caption: Simplified signaling pathway of LPS-induced NO production and its inhibition.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies provide valuable insights into the structure-activity relationships of pyrrolopyrimidine derivatives:
-
Substitution at the 6-position: The nature of the substituent at the 6-position of the pyrrolo[2,3-d]pyrimidine core significantly impacts RTK inhibition. Aromatic and substituted aryl groups at this position have been shown to enhance potency.[5]
-
N4-phenyl Substitution: The electronic properties of the substituents on the N4-phenyl ring are crucial for anticancer activity. Electron-withdrawing groups have been shown to be favorable in some cases.
-
Fused Ring Systems: The formation of tricyclic systems by fusing a ring to the pyrrolopyrimidine core can lead to potent and selective anticancer agents. The size and nature of the fused ring are critical determinants of activity.[6][7]
-
Halogenation: The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the scaffold or its substituents often leads to an increase in biological activity.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis of Novel Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Research
In the landscape of targeted cancer therapy, pyrrolo[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds due to their structural similarity to purines, allowing them to act as potent inhibitors of various protein kinases involved in cancer progression.[1][2] This guide provides a detailed comparison of recently developed pyrrolo[2,3-d]pyrimidine derivatives, focusing on their anti-cancer properties and mechanisms of action, supported by experimental data from recent studies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform future research and development.
This guide will focus on two distinct novel pyrrolo[2,3-d]pyrimidine derivatives that have demonstrated significant potential: a multi-targeted kinase inhibitor, Compound 5k, and a tricyclic derivative, Compound 8g, and compare their performance against established anti-cancer agents.
Part 1: Multi-Targeted Kinase Inhibitor - Compound 5k
A recent 2023 study introduced a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, among which Compound 5k was identified as a particularly potent multi-targeted kinase inhibitor.[3] This section compares the biological activity of Compound 5k with Sunitinib, a well-established multi-targeted kinase inhibitor used in cancer therapy.
Data Presentation: In-Vitro Cytotoxicity and Kinase Inhibition
The following tables summarize the comparative inhibitory activities of Compound 5k and Sunitinib.
Table 1: In-Vitro Cytotoxicity (IC50, µM) Against Various Cancer Cell Lines [3]
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) |
| Compound 5k | 34 µM | 41 µM | 29 µM | 39 µM |
| Sunitinib | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract |
Note: While the study mentions cytotoxic effects, specific IC50 values for Sunitinib against these cell lines were not available in the provided search results. The data for Compound 5k reflects modest cytotoxic effects.
Table 2: In-Vitro Protein Kinase Inhibition (IC50, nM) [3]
| Compound | EGFR | Her2 | VEGFR2 | CDK2 |
| Compound 5k | 79 nM | 40 nM | 136 nM | Not specified in abstract |
| Sunitinib | 93 nM | Not specified in abstract | 261 nM | Not specified in abstract |
| Erlotinib (EGFR inhibitor) | 55 nM | Not specified in abstract | Not specified in abstract | Not specified in abstract |
| Staurosporine (Her2 inhibitor) | Not specified in abstract | 38 nM | Not specified in abstract | Not specified in abstract |
This data highlights that Compound 5k exhibits potent inhibitory activity against several key kinases, in some cases surpassing the efficacy of Sunitinib.[3]
Experimental Protocols
Synthesis of Halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazide’ Derivatives (General Protocol): [3] The synthesis is a three-step process:
-
Synthesis of ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (3).
-
The resulting compound (3) is treated with hydrazine monohydrate under reflux to yield 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (4).[3]
-
Compound 4 is then reacted with various halogenated benzaldehydes to produce the final (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazide derivatives (5a-m).[3]
In-Vitro Cytotoxicity Assay: [3] The cytotoxic effects of the synthesized compounds were evaluated against a panel of four human cancer cell lines. While the specific assay is not named in the abstract, it is typically a colorimetric assay like the MTT or SRB assay. Cells are treated with varying concentrations of the test compounds for a specified period (e.g., 48-72 hours). The cell viability is then measured, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.
In-Vitro Protein Kinase Inhibition Assay: [3] The ability of the compounds to inhibit specific kinases (EGFR, Her2, VEGFR2, CDK2) is assessed using in-vitro kinase activity assays. These assays typically involve incubating the kinase, a substrate, and ATP with the test compound. The amount of phosphorylated substrate is then quantified (e.g., via radioactivity, fluorescence, or luminescence) to determine the inhibitory activity of the compound. IC50 values are calculated from dose-response curves.
Cell Cycle and Apoptosis Analysis: [3] Mechanistic studies on Compound 5k revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells. This is typically analyzed by flow cytometry. For cell cycle analysis, cells are stained with a DNA-binding dye (like propidium iodide). For apoptosis, cells are often stained with Annexin V and propidium iodide to differentiate between early and late apoptotic cells. The study noted an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[3]
Mandatory Visualization
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
